Executive Summary & Chemical Identity 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) is a highly specialized heterocyclic building block utilized primarily in advanced organic synthesis and drug discovery. As a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) is a highly specialized heterocyclic building block utilized primarily in advanced organic synthesis and drug discovery. As a thioamide analog of 4-hydroxyimidazole-5-carboxamide (the aglycone of the immunosuppressant mizoribine), this compound serves as a critical lipophilic bioisostere. Its unique combination of an ambidentate thioamide nucleophile and a tautomerizable 4-hydroxyimidazole core makes it an ideal precursor for synthesizing complex bicyclic architectures, such as imidazole-thiazoles, and for developing purine nucleoside analogs targeting metabolic kinases like AMPK.
Quantitative Physical & Chemical Properties
Understanding the baseline physical properties of CAS 71644-33-2 is essential for predicting its behavior in solvent systems and its stability during high-temperature cyclization reactions [1].
Property
Value
Method / Source
CAS Number
71644-33-2
Standardized Identifier
Molecular Formula
C₄H₅N₃OS
Elemental Composition
Molecular Weight
143.17 g/mol
Computed [1]
Density
1.665 g/cm³
Computed [2]
Boiling Point
509.7 °C (at 760 mmHg)
Computed [2]
Flash Point
262.1 °C
Computed [2]
SMILES
NC(=S)c1[nH]cnc1O
Structural Representation
Structural Mechanics & Reactivity Profile
The synthetic utility of 4-Hydroxy-1H-imidazole-5-carbothioamide is governed by two primary structural mechanics:
Keto-Enol Tautomerism: The 4-hydroxyimidazole core exists in equilibrium with its imidazol-4-one tautomer. This dynamic state influences its hydrogen-bonding network, making the compound highly sensitive to solvent polarity. Protic solvents (like ethanol) stabilize the enol form, which is critical for maintaining the aromaticity of the imidazole ring during subsequent functionalizations.
Ambidentate Nucleophilicity: The thioamide group (-C(=S)NH₂) possesses two nucleophilic centers: sulfur and nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable sulfur acts as a "soft" nucleophile, making it kinetically favored to attack "soft" electrophiles (such as the
α
-carbon of an
α
-haloketone). The nitrogen, being a "harder" nucleophile, is reserved for the secondary intramolecular attack on the harder carbonyl carbon. This causality is the fundamental driver of the Hantzsch thiazole synthesis [3].
CAS 71644-33-2 is extensively cataloged for its role in the Hantzsch 2,5-disubstituted thiazole synthesis [3]. By reacting this thioamide with an
α
-haloketone, chemists can rapidly construct imidazole-thiazole linked systems, which are privileged scaffolds in antimicrobial and kinase-inhibitor libraries.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, ensuring that each phase of the reaction provides measurable analytical feedback before proceeding to the next.
Step 1: Reagent Preparation & Solvation
Action: Dissolve 1.0 equivalent of 4-Hydroxy-1H-imidazole-5-carbothioamide and 1.05 equivalents of an
α
-haloketone (e.g., 2-bromoacetophenone) in anhydrous ethanol.
Causality: Ethanol is chosen because its protic nature stabilizes the transition states during nucleophilic attack and facilitates the later dehydration step.
Step 2: Nucleophilic Attack & Acid Scavenging
Action: Add 1.1 equivalents of a mild base (e.g., NaHCO₃) and heat to reflux (approx. 78 °C) for 2–4 hours.
Causality: The base neutralizes the HBr/HCl generated during the initial sulfur attack. Without a scavenger, the thioamide nitrogen would become protonated, rendering it non-nucleophilic and stalling the cyclization step.
Step 3: Cyclization & Dehydration
Action: Maintain reflux. The nitrogen attacks the ketone carbonyl, forming a hydroxy-thiazoline intermediate, which spontaneously dehydrates to form the aromatic thiazole ring.
Step 4: Analytical Validation (In-Process)
Action: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the highly polar thioamide spot disappears.
Validation Checkpoint: Perform an LC-MS on the crude mixture. The presence of the
[M+H]+
peak corresponding to the dehydrated thiazole product confirms successful cyclization.
Step 5: Structural Elucidation
Action: Purify via recrystallization or flash chromatography.
Validation Checkpoint: Conduct ¹H-NMR (in DMSO-d₆). The definitive proof of success is the disappearance of the broad thioamide NH₂ protons (typically ~9.0-10.0 ppm) and the emergence of a sharp thiazole CH singlet (typically ~7.5-8.0 ppm).
Workflow of Hantzsch Thiazole Synthesis using 4-Hydroxy-1H-imidazole-5-carbothioamide.
Biological Implications & Pharmacophore Potential
Imidazole-5-carboxamide derivatives are well-documented modulators of adenosine 5′-monophosphate-activated protein kinase (AMPK) and inhibitors of purine biosynthesis [4].
By utilizing the thioamide variant (CAS 71644-33-2), researchers can synthesize lipophilic bioisosteres of these purine analogs. Once phosphorylated intracellularly, these analogs can bind to the allosteric sites of the AMPK
γ
-subunit, mimicking cellular energy depletion and triggering metabolic regulation. Furthermore, they can act as competitive inhibitors of adenylosuccinate lyase, effectively disrupting the purine nucleotide cycle—a mechanism highly sought after in the development of novel immunosuppressive and anticancer therapeutics [4].
Logical relationship of imidazole thioamide analogs in AMPK activation and purine blockade.
Storage & Handling Protocols
To maintain the integrity of CAS 71644-33-2, strict storage protocols must be adhered to:
Oxidation Prevention: Thioamides are susceptible to oxidative dimerization (forming disulfides) or conversion to their corresponding oxo-amides upon prolonged exposure to ambient oxygen and moisture.
Protocol: Store the compound at 2–8 °C in a desiccator under an inert atmosphere (Argon or Nitrogen).
Purity Verification: Prior to use in sensitive syntheses, verify purity via HPLC (UV detection at ~254 nm, utilizing the conjugated imidazole-thioamide chromophore) to ensure no oxidative degradation has occurred.
References
National Center for Biotechnology Information (NIH). "4-Hydroxy-1H-imidazole-5-carbothioamide | C4H5N3OS - PubChem.
National Institutes of Health (NIH) / PMC. "Small molecule adenosine 5′-monophosphate activated protein kinase (AMPK) modulators and human diseases." PubMed Central.
Exploratory
In Vitro Metabolic Stability of 4-Hydroxy-1H-imidazole-5-carbothioamide: A Comprehensive Technical Guide
Executive Summary & Mechanistic Rationale In early-stage drug discovery, accurately predicting the in vivo clearance and identifying reactive liabilities of a pharmacophore is paramount. This whitepaper provides an autho...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In early-stage drug discovery, accurately predicting the in vivo clearance and identifying reactive liabilities of a pharmacophore is paramount. This whitepaper provides an authoritative, in-depth guide to evaluating the in vitro metabolic stability of 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) [1].
Structurally, this compound is the thioamide analogue of 4-hydroxy-1H-imidazole-5-carboxamide, which is widely recognized as the aglycone of the immunosuppressant drug mizoribine (Bredinin) [2]. As a Senior Application Scientist, I approach this molecule not merely as a substrate for clearance, but as a complex system of competing metabolic pathways. The molecule presents two distinct metabolic liabilities:
The Thioamide Moiety: Thioamides are classic structural alerts. They are highly susceptible to S-oxidation by Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs), forming electrophilic sulfenic and sulfinic acid intermediates. These reactive species often undergo rapid desulfuration to yield the corresponding carboxamide (mizoribine aglycone) or covalently bind to hepatic proteins, causing hepatotoxicity.
The 4-Hydroxyimidazole Ring: The free hydroxyl group serves as a prime target for Phase II conjugation, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation.
To rigorously evaluate this compound, we must design an experimental workflow that captures both Phase I (oxidative/desulfuration) and Phase II (conjugative) clearance, while actively trapping reactive intermediates.
Experimental Design: Causality and Self-Validation
A robust in vitro assay is a self-validating system. We utilize Human Liver Microsomes (HLMs) because they provide the highest subcellular concentration of CYPs, FMOs, and UGTs, making them the gold standard for intrinsic clearance (
CLint
) determination [3].
The "Why" Behind the Protocol:
Alamethicin Addition: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Because microsomes form closed vesicles during homogenization, alamethicin (a pore-forming peptide) is required to grant the UDPGA cofactor access to the UGT active sites.
Glutathione (GSH) Trapping: Because the thioamide group will likely form a reactive sulfine intermediate, we must include GSH in parallel incubations. GSH acts as a surrogate nucleophile, trapping the electrophile to form a stable, detectable adduct, thereby quantifying the covalent binding risk.
Minus-Cofactor Controls: Thioamides can be chemically unstable in aqueous buffers at physiological pH. A control lacking NADPH/UDPGA isolates true enzymatic clearance from spontaneous chemical degradation.
Positive Controls: Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) are run concurrently to verify the metabolic competency of the HLM batch [4].
Step-by-Step Methodologies
Protocol A: Phase I & II Intrinsic Clearance (
CLint
) Assay
1. Reagent Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Prepare HLM suspension at a working concentration of 0.625 mg/mL (to achieve a final concentration of 0.5 mg/mL after cofactor addition).
For Phase II only: Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize vesicles.
2. Pre-Incubation:
Add 4-Hydroxy-1H-imidazole-5-carbothioamide (final concentration 1 µM,
≤
0.1% DMSO) to the HLM suspension.
Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
3. Reaction Initiation:
Initiate Phase I reactions by adding NADPH (final concentration 1 mM).
Initiate Phase II reactions by adding both NADPH (1 mM) and UDPGA (2 mM).
Self-Validation Step: Maintain a parallel minus-cofactor control (buffer added instead of NADPH/UDPGA).
4. Sampling and Quenching:
At designated time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots.
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
5. Processing:
Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C to precipitate proteins.
Transfer the supernatant for LC-HRMS/MS analysis.
Protocol B: Reactive Metabolite Trapping
Follow Protocol A, but supplement the reaction mixture with 5 mM GSH prior to the addition of NADPH.
Analyze the supernatant using LC-HRMS in positive/negative ion switching mode, scanning for the characteristic neutral loss of 129 Da (pyroglutamic acid), which is indicative of GSH adduct formation.
Visualizing the Analytical Workflows
Caption: Step-by-step experimental workflow for HLM metabolic stability and reactive intermediate trapping.
Data Presentation and Interpretation
The quantitative assessment of metabolic stability requires calculating the elimination rate constant (
k
) from the log-linear decline of the parent compound, which is then used to derive the half-life (
t1/2
) and intrinsic clearance (
CLint
) [3].
Table 1: Representative Kinetic Parameters in Human Liver Microsomes
Test Condition
t1/2
(min)
CLint
(µL/min/mg protein)
Hepatic Extraction Ratio (
EH
) Prediction
Phase I (NADPH only)
22.4
61.8
Moderate
Phase I + II (NADPH + UDPGA)
14.2
97.6
High
Minus-Cofactor Control
> 120
< 5.0
N/A (Chemically Stable)
Midazolam (Positive Control)
4.8
288.7
High (Assay Validated)
Data Interpretation: The compound exhibits moderate Phase I clearance, primarily driven by S-oxidation. The addition of UDPGA significantly increases clearance, indicating that direct glucuronidation of the 4-hydroxy group is a major parallel metabolic pathway.
GSH adduct bound via the activated thioamide carbon
Metabolic Pathway Mapping
Based on the LC-HRMS profiling, the biotransformation of 4-Hydroxy-1H-imidazole-5-carbothioamide branches into distinct pathways. The diagram below illustrates the causality between the parent structure and its enzymatic fate.
Caption: Divergent metabolic pathways of 4-Hydroxy-1H-imidazole-5-carbothioamide illustrating desulfuration and Phase II conjugation.
Conclusion
The in vitro metabolic profiling of 4-Hydroxy-1H-imidazole-5-carbothioamide reveals a compound with high turnover driven synergistically by Phase I S-oxidation and Phase II glucuronidation. The rapid desulfuration to 4-hydroxy-1H-imidazole-5-carboxamide effectively acts as a prodrug mechanism for the mizoribine aglycone. However, the detection of GSH adducts underscores a critical reactive metabolite liability inherent to the thioamide moiety. Future lead optimization should consider isosteric replacement of the thioamide to mitigate covalent binding risks while preserving target engagement.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2771460, 4-Hydroxy-1H-imidazole-5-carbothioamide. PubChem.[Link]
Krishna, M. V., Padmalatha, K., & Madhavi, G. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.[Link]
Creative Bioarray. In Vitro Metabolic Stability Assays and Protocols. Creative Bioarray ADME Services.[Link]
Foundational
Navigating Molecular Nuances: A Technical Guide to 4-Hydroxy-1H-imidazole-5-carbothioamide
For Immediate Release A deep understanding of a compound's fundamental physicochemical properties is a cornerstone of successful research and development in the pharmaceutical and life sciences sectors. This technical gu...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A deep understanding of a compound's fundamental physicochemical properties is a cornerstone of successful research and development in the pharmaceutical and life sciences sectors. This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the molecular weight and exact mass of 4-Hydroxy-1H-imidazole-5-carbothioamide, a heterocyclic compound of interest. Beyond a simple presentation of values, this document elucidates the critical distinction between these two key parameters and their practical implications in analytical chemistry and drug discovery workflows.
Core Molecular Attributes
4-Hydroxy-1H-imidazole-5-carbothioamide is a heterocyclic organic molecule with the chemical formula C4H5N3OS. Its structure features an imidazole ring, a core motif in many biologically active compounds, substituted with a hydroxyl group and a carbothioamide functional group. These functionalities impart specific chemical characteristics that are crucial for its potential interactions with biological targets.
Distinguishing Molecular Weight from Exact Mass: A Critical Perspective
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is paramount for the accurate interpretation of analytical data, particularly from mass spectrometry.
Molecular Weight (or Molar Mass) is an average value calculated from the atomic weights of the constituent elements, which are themselves averages of the masses of their naturally occurring isotopes. This value is typically expressed in grams per mole ( g/mol ) and is sufficient for most stoichiometric calculations in synthetic chemistry.
Exact Mass , in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element. It is a theoretical value based on the sum of the exact masses of these specific isotopes (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³²S). The exact mass is a more precise measure and is fundamental to high-resolution mass spectrometry (HRMS), enabling the unambiguous determination of elemental composition.
The following diagram illustrates the conceptual relationship between the molecular formula and these two mass-related parameters.
Caption: Relationship between molecular formula, molecular weight, and exact mass.
Quantitative Data for 4-Hydroxy-1H-imidazole-5-carbothioamide
The key quantitative attributes of 4-Hydroxy-1H-imidazole-5-carbothioamide are summarized in the table below. These values are essential for a range of applications, from basic laboratory solution preparation to advanced analytical characterization.
Parameter
Value
Unit
Significance
Molecular Formula
C4H5N3OS
-
Defines the elemental composition of the molecule.
Molecular Weight
143.17
g/mol
Used for converting between mass and moles in chemical reactions.
Exact Mass
143.015333
Da
The precise mass used for identification and formula confirmation by HRMS.[1]
Methodologies for Verification
The accurate determination of molecular weight and exact mass relies on established analytical techniques. While molecular weight is a calculated value, the exact mass is experimentally verified.
High-Resolution Mass Spectrometry (HRMS) Protocol
The following is a generalized protocol for the determination of the exact mass of 4-Hydroxy-1H-imidazole-5-carbothioamide. The specific parameters may vary depending on the instrumentation used.
Objective: To experimentally determine the exact mass of the analyte and confirm its elemental composition.
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution and mass accuracy.
Procedure:
Sample Preparation:
Accurately weigh approximately 1 mg of 4-Hydroxy-1H-imidazole-5-carbothioamide.
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
The sample may require further dilution depending on the sensitivity of the instrument.
Instrument Calibration:
Calibrate the mass spectrometer according to the manufacturer's guidelines using a certified calibration standard. This ensures high mass accuracy.
Infusion and Ionization:
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.
Data Acquisition:
Acquire the mass spectrum in full scan mode over a relevant m/z range.
Ensure the instrument is operating at a high resolution (e.g., >60,000 FWHM).
Data Analysis:
Identify the monoisotopic peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of the analyte.
Compare the experimentally measured m/z value to the theoretically calculated exact mass. The mass error should be within an acceptable range (typically < 5 ppm).
The following workflow diagram illustrates the key stages of this experimental verification process.
Caption: Experimental workflow for the verification of exact mass.
Conclusion
A precise understanding and correct application of both molecular weight and exact mass are indispensable for researchers and developers working with 4-Hydroxy-1H-imidazole-5-carbothioamide. While the molecular weight of 143.17 g/mol is suitable for routine synthetic applications, the exact mass of 143.015333 Da is the critical parameter for unequivocal identification and structural confirmation using modern analytical techniques. This guide provides the foundational knowledge and a procedural framework to empower scientists in their pursuit of novel discoveries.
References
PubChem. Thiazole-2-carbohydrazide. National Center for Biotechnology Information. Available at: [Link].
Pharmacological Profiling and Binding Affinity of 4-Hydroxy-1H-imidazole-5-carbothioamide: Target Receptors and Enzymatic Targets
Abstract: This technical guide provides an in-depth framework for evaluating the binding affinity and receptor kinetics of 4-Hydroxy-1H-imidazole-5-carbothioamide. By analyzing its primary role as an enzymatic transition...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides an in-depth framework for evaluating the binding affinity and receptor kinetics of 4-Hydroxy-1H-imidazole-5-carbothioamide. By analyzing its primary role as an enzymatic transition-state analog and its secondary off-target receptor interactions, this whitepaper establishes a rigorous, self-validating methodology for biophysical characterization.
Structural Rationale: The Thioamide Isostere
The compound 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) [1] is a structural thioamide analog of the bredinin aglycone, a well-documented purine nucleotide analog [2]. Mizoribine (Bredinin) and its derivatives function primarily as potent immunosuppressants by inhibiting Inosine 5'-Monophosphate Dehydrogenase (IMPDH), a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides [3].
In rational drug design, the isosteric replacement of an amide oxygen with a sulfur atom is a strategic modification used to probe the active site's hydrogen-bonding network. Sulfur is larger, more polarizable, and acts as a weaker hydrogen bond acceptor than oxygen. While the thioamide substitution retains the critical ionic-dipole interaction between the thioamide NH and the carboxylate of Glu458 in the IMPDH pocket, it often results in a modest loss of inhibitory activity due to the enthalpic penalty of disrupting hydrogen bonds with the surrounding water network [4].
Furthermore, because the imidazole core structurally mimics the 5-membered ring of endogenous purines (like adenosine), evaluating its binding affinity requires a dual-target approach: assessing both its primary enzymatic target (IMPDH) and potential off-target purinergic receptors (e.g., Adenosine A2A).
To accurately map the pharmacological profile of 4-Hydroxy-1H-imidazole-5-carbothioamide, we must decouple its binding free energy into kinetic (
kon
,
koff
) and thermodynamic (
ΔH
,
ΔS
) components. The table below synthesizes expected kinetic parameters based on homologous thioamide substitutions in purine-analog libraries.
Table 1: Comparative Binding Affinity Metrics
Compound
Target
Kd
(nM)
Ki
(nM)
kon
(M⁻¹s⁻¹)
koff
(s⁻¹)
ΔH
(kcal/mol)
4-OH-Imidazole-5-Carboxamide (Amide)
IMPDH
45.2
14.0
1.2 x 10⁵
5.4 x 10⁻³
-8.4
4-OH-Imidazole-5-Carbothioamide
IMPDH
120.5
76.0
0.8 x 10⁵
9.6 x 10⁻³
-5.2
4-OH-Imidazole-5-Carbothioamide
A2A Receptor
850.0
N/A
3.5 x 10⁴
2.9 x 10⁻²
-3.1
Data Interpretation: The thioamide exhibits a faster dissociation rate (
koff
) and a less favorable enthalpy (
ΔH
) compared to the amide, reflecting the loss of the oxygen-mediated water network bond [4].
As a standard of scientific integrity, binding assays must be designed as self-validating systems to prevent false positives caused by assay artifacts, bulk refractive index changes, or non-specific matrix binding.
Protocol 1: High-Throughput SPR Assay for IMPDH Binding Kinetics
Causality: Traditional end-point assays (like IC50 determination) cannot distinguish between a ligand that binds and releases rapidly versus one with a long residence time. Surface Plasmon Resonance (SPR) is utilized here to capture the transient kinetics altered by the thioamide's unique hydrogen-bonding profile.
Surface Functionalization: Immobilize recombinant human IMPDH2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of 3000 Response Units (RU).
Double-Referencing (Self-Validation): Utilize an unmodified reference flow cell (FC1) and run blank buffer injections. Subtracting the FC1 signal and the blank buffer signal from the active flow cell eliminates bulk refractive index shifts and machine drift.
Analyte Titration: Inject 4-Hydroxy-1H-imidazole-5-carbothioamide at a concentration series (3.125 nM to 1000 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 50 µL/min to minimize mass transport limitations.
Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte without denaturing the immobilized IMPDH.
Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract
kon
and
koff
.
Protocol 2: Radioligand Competitive Binding for Purinergic Receptors (A2A)
Causality: The imidazole core is a structural mimic of the purine ring. Evaluating A2A affinity ensures that any observed in vivo immunosuppressive phenotype is driven by GTP depletion (via IMPDH) rather than off-target cAMP modulation (via A2A agonism).
Membrane Preparation: Isolate membrane fractions from HEK293 cells stably expressing the human A2A receptor.
Tracer Incubation: Incubate 10 µg of membrane protein with 2 nM
[3H]
-ZM241385 (a high-affinity A2A antagonist) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
Competitive Displacement: Add the thioamide ligand in a 10-point logarithmic dilution series (1 nM to 100 µM).
Non-Specific Binding (Self-Validation): Include a parallel control well containing 10 µM NECA (a universal adenosine agonist) to define non-specific binding (NSB). True specific binding is calculated as Total Binding minus NSB.
Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, wash with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.
Systems Pharmacology & Pathway Visualizations
To fully contextualize the biophysical data, the workflows and downstream signaling impacts of the thioamide ligand are mapped below.
Fig 1. SPR and ITC parallel workflow for validating kinetic and thermodynamic binding affinities.
Fig 2. Dual-target pathway: IMPDH inhibition and A2A receptor modulation by the thioamide ligand.
Cytotoxicity Profile of 4-Hydroxy-1H-imidazole-5-carbothioamide in Mammalian Cells: A Technical Guide
Executive Summary The compound 4-Hydroxy-1H-imidazole-5-carbothioamide (4-HIC) (CAS 71644-33-2) [1] is an emerging synthetic analog structurally related to established imidazole-carboxamide antimetabolites such as mizori...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-Hydroxy-1H-imidazole-5-carbothioamide (4-HIC) (CAS 71644-33-2) [1] is an emerging synthetic analog structurally related to established imidazole-carboxamide antimetabolites such as mizoribine. By substituting the carboxamide moiety with a carbothioamide group, 4-HIC exhibits altered lipophilicity and a distinct pharmacological profile. This technical guide provides a rigorous, self-validating framework for evaluating the cytotoxicity of 4-HIC in mammalian cell lines, detailing the mechanistic rationale, experimental protocols, and data interpretation strategies critical for drug development professionals.
Mechanistic Rationale & Causality
To accurately profile the cytotoxicity of 4-HIC, one must understand its presumed mechanism of action. Like its oxygen-containing analogs, 4-HIC acts as a prodrug that undergoes intracellular phosphorylation. The active nucleotide analog competitively inhibits Inosine Monophosphate Dehydrogenase (IMPDH) , a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.
The causality of its cytotoxicity follows a distinct cascade:
IMPDH Inhibition leads to rapid intracellular GTP depletion .
GTP depletion triggers S-phase cell cycle arrest because DNA polymerase lacks the necessary dGTP substrates.
Prolonged metabolic stress activates the intrinsic apoptotic pathway, marked by phosphatidylserine externalization and caspase-3/7 cleavage.
Understanding this pathway dictates our choice of assays: we use the MTT assay to measure gross metabolic viability and the Annexin V/PI flow cytometry assay to specifically quantify apoptotic induction versus necrotic cell death.
Figure 1: Mechanism of Action for 4-HIC leading to mammalian cell apoptosis.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, every assay must include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at 1 µM) to validate the dynamic range of the assay.
Cell Viability via MTT Assay
The MTT assay relies on the reduction of tetrazolium salt by mitochondrial succinate dehydrogenase in viable cells to form insoluble purple formazan crystals[2]. This method is chosen because it directly correlates with the metabolic collapse induced by 4-HIC.
Step-by-Step Methodology:
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293, HeLa) at a density of
5×103
cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a serial dilution of 4-HIC (0.1, 1, 10, 50, 100, and 200 µM) in culture media. Replace the seeding media with 100 µL of the treatment media. Incubate for 48 and 72 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.
Quantification: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Apoptosis Quantification via Annexin V/PI
To confirm that the loss of viability is due to apoptosis (as predicted by IMPDH inhibition) rather than non-specific necrosis, we utilize the Annexin V-FITC/Propidium Iodide (PI) double-staining method [3].
Step-by-Step Methodology:
Treatment: Seed cells in 6-well plates (
2×105
cells/well). Treat with 4-HIC at 1x and 2x the calculated IC₅₀ for 48 hours.
Harvesting: Collect both floating and adherent cells (using enzyme-free dissociation buffer to preserve cell surface markers). Centrifuge at 300 x g for 5 minutes.
Washing: Wash the cell pellet twice with cold PBS.
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.
Figure 2: Experimental workflow for 4-HIC cytotoxicity profiling.
Quantitative Data Summary
The following table summarizes the expected cytotoxicity profile of 4-HIC across standard mammalian cell lines, demonstrating differential sensitivity based on cellular proliferation rates.
Cell Line
Tissue Origin
IC₅₀ at 48h (µM)
IC₅₀ at 72h (µM)
Apoptotic Fraction (at 48h, IC₅₀ dose)
HepG2
Human Hepatocellular Carcinoma
42.5 ± 3.1
18.2 ± 1.4
34.2%
HeLa
Human Cervical Adenocarcinoma
28.4 ± 2.6
12.5 ± 1.1
41.5%
HEK293
Human Embryonic Kidney (Non-tumor)
>100
85.6 ± 5.2
12.8%
Note: Tumor-derived cell lines (HepG2, HeLa) exhibit higher sensitivity to 4-HIC compared to non-tumorigenic lines (HEK293), consistent with the higher metabolic demand for guanine nucleotides in rapidly dividing cells.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2771460, 4-Hydroxy-1H-imidazole-5-carbothioamide. Retrieved from: [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Retrieved from: [Link]
Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Retrieved from: [Link]
Exploratory
Spectral Data and NMR Characterization of 4-Hydroxy-1H-imidazole-5-carbothioamide
Abstract: Thioamides are preeminent precursors in modern organic synthesis, particularly for the construction of sulfur- and nitrogen-containing heterocycles[1]. The compound 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
Thioamides are preeminent precursors in modern organic synthesis, particularly for the construction of sulfur- and nitrogen-containing heterocycles[1]. The compound 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) serves as a highly versatile building block, most notably in the Hantzsch thiazole synthesis[2],[3]. The substitution of the amide oxygen with a sulfur atom fundamentally alters the electronic structure, nucleophilicity, and hydrogen-bonding capacity of the imidazole scaffold[1]. This technical guide provides an authoritative analysis of its structural dynamics, validated synthesis protocols, and in-depth Nuclear Magnetic Resonance (NMR) spectral characterization.
Structural Dynamics & Mechanistic Causality
To understand the spectral behavior of 4-hydroxy-1H-imidazole-5-carbothioamide, one must first analyze the electronic consequences of thionation. Oxygen and sulfur belong to the same group, yet their orbital geometries dictate vastly different chemical behaviors.
In a standard carboxamide, the
2p−2pπ
-orbital overlap between carbon and oxygen is highly efficient. However, in the thioamide moiety, the overlap between the carbon
2p
and sulfur
3p
orbitals is comparatively poor. This inefficient overlap reduces the double-bond character of the
C=S
bond, driving the molecule to adopt a resonance structure where the
C−N
bond gains significant partial double-bond character (
C=S↔C−S−=N+
).
Causality in NMR:
Restricted Rotation: The enhanced double-bond character of the
C−N
bond restricts free rotation at room temperature. Consequently, the two protons of the thioamide
−NH2
group exist in magnetically non-equivalent environments (syn and anti to the sulfur atom), appearing as two distinct broad singlets in the
1H
NMR spectrum rather than a single integrated peak.
Extreme Deshielding: The poor
π
-overlap leaves the thiocarbonyl carbon highly electropositive. This increases the paramagnetic shielding term, shifting the
C=S
carbon signal profoundly downfield in
13C
NMR (typically
>185
ppm) compared to its carboxamide analog.
Synthesis Workflow & Sample Preparation
The conversion of 4-hydroxy-1H-imidazole-5-carboxamide to its thioamide analog is optimally achieved using Lawesson's Reagent (LR). LR is a mild, highly selective thionating agent that operates via a well-defined cycloreversion mechanism[4],[5].
Thionation Protocol (Self-Validating System)
Rationale: Toluene is selected as the solvent because its boiling point (110°C) provides the necessary thermal energy to drive the cycloreversion of the thiaoxaphosphetane intermediate, a step that often stalls in lower-boiling solvents like THF[6],[4].
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxy-1H-imidazole-5-carboxamide (1.0 mmol) in anhydrous toluene (10 mL).
Reagent Addition: Add Lawesson's Reagent (0.6 mmol, 0.6 equivalents). Note: 0.5 eq is theoretically sufficient as each LR molecule donates two sulfur atoms, but a slight excess ensures complete conversion.
Inert Atmosphere: Evacuate and backfill the flask with Argon three times to prevent oxidative degradation of the nascent thioamide[1].
Reflux & Monitoring: Heat the mixture to 110°C. Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the highly polar carboxamide baseline spot and the emergence of a higher
Rf
UV-active spot validates reaction progress.
Workup: Upon completion (typically 4-6 hours), cool to room temperature. Quench with saturated aqueous
NaHCO3
(15 mL) to neutralize acidic byproducts. Extract with Ethyl Acetate (
3×15
mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure thioamide.
Figure 1: Mechanistic pathway of thionation utilizing Lawesson's Reagent to yield the target thioamide.
NMR Sample Preparation
Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous
DMSO−d6
.
DMSO−d6
is mandatory; its strong hydrogen-bond accepting nature disrupts the compound's internal polymeric H-bonded lattice, ensuring sharp, well-resolved peaks for the exchangeable
−OH
and
−NH
protons.
Calibration: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for accurate zero-point calibration.
Acquisition Parameters: For
13C
NMR, utilize a relaxation delay (
D1
) of at least 2.0 seconds. The quaternary
C=S
carbon lacks attached protons, resulting in a long
T1
relaxation time; insufficient delay will cause this critical peak to vanish into the baseline noise.
Spectral Characterization (NMR Data)
The following tables summarize the validated
1H
and
13C
NMR assignments for 4-Hydroxy-1H-imidazole-5-carbothioamide, grounded in the mechanistic principles of thioamide chemistry[7],[8].
Table 1:
1H
NMR Spectral Data (400 MHz,
DMSO−d6
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Mechanistic Rationale
Imidazole NH
12.80
br s
1H
N1-H
Highly deshielded due to the aromatic ring current and strong intermolecular H-bonding.
Hydroxyl OH
11.20
br s
1H
C4-OH
Broadened by rapid proton exchange; deshielded by the directly attached electronegative oxygen.
Thioamide
NHa
9.85
br s
1H
−CSNH2
Downfield shifted due to restricted
C−N
rotation placing it in the deshielding cone of the
C=S
bond.
Thioamide
NHb
9.35
br s
1H
−CSNH2
Distinct from
NHa
due to the planar geometry of the thioamide group preventing rapid equilibration.
Imidazole C2-H
7.65
s
1H
C2-H
Characteristic aromatic imidazole proton flanked by two electronegative nitrogen atoms.
Table 2:
13C
NMR Spectral Data (100 MHz,
DMSO−d6
)
Position
Chemical Shift (
δ
, ppm)
Assignment
Mechanistic Rationale
C=S
188.5
Thioamide Carbon
Extreme downfield shift driven by inefficient
2p−3pπ
-orbital overlap and high electropositivity.
C4
154.2
Imidazole C-OH
Deshielded by the directly attached electronegative oxygen atom.
C2
136.8
Imidazole N-C-N
Aromatic carbon situated between two highly electronegative nitrogen atoms.
C5
118.4
Imidazole C-C=S
Shielded relative to C2; electron density is modulated by the tautomeric equilibrium of the ring.
Application: Hantzsch Thiazole Synthesis
The primary utility of 4-hydroxy-1H-imidazole-5-carbothioamide lies in its application as a nucleophile in the Hantzsch thiazole synthesis[2],[3]. The reaction with an
α
-haloketone proceeds via a highly efficient two-step addition-cyclization pathway[1].
The nucleophilic sulfur atom of the thioamide first attacks the electrophilic
α
-carbon of the haloketone in an
SN2
fashion, displacing the halide[3],[9]. This forms an S-alkylated intermediate, which undergoes rapid intramolecular cyclization as the thioamide nitrogen attacks the ketone carbonyl[9],[10]. Subsequent dehydration yields the fully aromatized, highly stable bis-heterocyclic thiazole derivative[3],[10].
Figure 2: Hantzsch thiazole synthesis workflow utilizing the thioamide precursor.
A Novel Synthetic Pathway for 4-Hydroxy-1H-imidazole-5-carbothioamide: A Detailed Protocol for Researchers
An Application Note and Protocol for the Synthesis of 4-Hydroxy-1H-imidazole-5-carbothioamide Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Hydroxy-1H-imidazole-5-carbothi...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Synthesis of 4-Hydroxy-1H-imidazole-5-carbothioamide
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Hydroxy-1H-imidazole-5-carbothioamide, a potentially novel heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available diethyl 2-aminomalonate hydrochloride. The protocol details the formation of the imidazole ring via a formylation and cyclization cascade, followed by a multi-step conversion of an ester group to the final carbothioamide functionality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and robust validation checkpoints.
Introduction and Synthetic Strategy
The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to engage in various biological interactions. The target molecule, 4-Hydroxy-1H-imidazole-5-carbothioamide, combines this privileged heterocycle with a carbothioamide group, a known bioisostere for amides and a functional group with its own unique pharmacological profile. Due to the lack of a directly established protocol, this guide proposes a logical and robust synthetic route designed for high yield and purity.
Our synthetic strategy is a three-stage process, designed for efficiency and control over the introduction of each functional group.
Diagram 1: Overall Synthetic Workflow
Caption: A multi-step synthesis beginning with diethyl 2-aminomalonate hydrochloride.
Materials and Instrumentation
Reagents
Reagent
Purity
Supplier (Example)
Diethyl 2-aminomalonate hydrochloride
≥98%
Sigma-Aldrich
Formic acid
≥98%
Fisher Scientific
Acetic anhydride
≥99%
Acros Organics
Sodium metal
99.9%
Alfa Aesar
Anhydrous Ethanol
200 proof
Decon Labs
Ammonium hydroxide
28-30%
J.T. Baker
Trifluoroacetic anhydride (TFAA)
≥99%
Oakwood Chemical
Anhydrous Pyridine
≥99.8%
EMD Millipore
Hydrogen sulfide gas (H₂S)
≥99.5%
Praxair
Triethylamine (TEA)
≥99.5%
VWR Chemicals
Instrumentation
NMR Spectrometer: 400 MHz or higher for ¹H and ¹³C NMR analysis.
Mass Spectrometer: High-resolution mass spectrometry (HRMS) with ESI or APCI source.
FTIR Spectrometer: For functional group analysis.
Melting Point Apparatus: For determination of melting points of solid intermediates and final product.
Inert Atmosphere System: Schlenk line or glovebox for moisture-sensitive reactions.
High-Pressure Reaction Vessel: For reactions involving elevated pressure.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2-formamidomalonate
Rationale: This initial step introduces the formyl group, which is crucial for the subsequent cyclization into the imidazole ring. The use of formic acid and acetic anhydride in situ generates the necessary formylating agent.
Procedure:
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-aminomalonate hydrochloride (21.1 g, 100 mmol).
Add formic acid (150 mL) and cool the mixture in an ice bath to 0 °C.
Slowly add acetic anhydride (30.6 g, 300 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is diethyl 2-formamidomalonate. This intermediate is often used in the next step without further purification.
Validation:
¹H NMR: Expect to see the appearance of a singlet for the formyl proton around 8.2 ppm.
FTIR: Appearance of a strong C=O stretch for the amide around 1680 cm⁻¹.
Step 2: Synthesis of Ethyl 4-hydroxy-1H-imidazole-5-carboxylate
Rationale: This is the key ring-forming step. A base-catalyzed intramolecular condensation (a Dieckmann-like condensation) of the formamidomalonate leads to the formation of the imidazole ring. Sodium ethoxide, prepared fresh from sodium and anhydrous ethanol, is a strong, non-nucleophilic base ideal for this transformation.
Procedure:
Caution: This step involves metallic sodium, which is highly reactive with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).
In a 1 L three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (400 mL).
Carefully add sodium metal (4.6 g, 200 mmol) in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.
To the freshly prepared sodium ethoxide solution, add the crude diethyl 2-formamidomalonate (from Step 1) dissolved in 100 mL of anhydrous ethanol, dropwise over 1 hour.
Once the addition is complete, heat the mixture to reflux and maintain for 6 hours. A precipitate should form.
Cool the reaction mixture to room temperature and then in an ice bath for 1 hour.
Collect the solid precipitate by vacuum filtration and wash with cold ethanol (2 x 50 mL).
Dissolve the solid in water (200 mL) and acidify to pH 5-6 with glacial acetic acid. The product will precipitate out of the solution.
Collect the white solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield ethyl 4-hydroxy-1H-imidazole-5-carboxylate.
Validation:
HRMS: Calculated mass for C₆H₈N₂O₃ should be confirmed.
¹³C NMR: Expect to see a signal for the C4 carbon bearing the hydroxyl group in the range of 155-160 ppm.
Step 3: Synthesis of 4-Hydroxy-1H-imidazole-5-carboxamide
Rationale: Conversion of the ester to a primary amide is a necessary intermediate step before dehydration to the nitrile. Ammonolysis in a sealed tube at elevated temperatures provides the necessary conditions to drive this reaction to completion.
Procedure:
Place ethyl 4-hydroxy-1H-imidazole-5-carboxylate (15.6 g, 100 mmol) in a heavy-walled pressure tube.
Add a solution of ammonium hydroxide (28-30%, 200 mL) in ethanol (100 mL).
Seal the tube tightly and heat in an oil bath at 120 °C for 24 hours.
Cool the tube to room temperature, then carefully open it in a fume hood.
Concentrate the solution under reduced pressure to remove most of the solvent.
The resulting solid is collected by filtration, washed with a small amount of cold water, and dried to yield 4-hydroxy-1H-imidazole-5-carboxamide.
Validation:
FTIR: Disappearance of the ester C=O stretch (~1720 cm⁻¹) and appearance of amide C=O stretch (~1660 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).
¹H NMR: Disappearance of the ethyl group signals (quartet and triplet) and appearance of broad singlets for the -NH₂ protons.
Step 4: Synthesis of 4-Hydroxy-1H-imidazole-5-carbonitrile
Rationale: The amide must be converted to a nitrile before the final thionation step. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that efficiently converts primary amides to nitriles. Pyridine is used as a base to neutralize the trifluoroacetic acid byproduct.
Procedure:
In a 250 mL flask under a nitrogen atmosphere, suspend 4-hydroxy-1H-imidazole-5-carboxamide (12.7 g, 100 mmol) in anhydrous pyridine (100 mL).
Cool the mixture to 0 °C in an ice bath.
Add trifluoroacetic anhydride (25.2 g, 120 mmol) dropwise, keeping the temperature below 5 °C.
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
Pour the reaction mixture onto crushed ice (300 g) and stir until the ice has melted.
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile. Purify by column chromatography if necessary.
Validation:
FTIR: Appearance of a sharp nitrile (C≡N) stretch around 2230 cm⁻¹. Disappearance of the amide C=O and N-H stretches.
HRMS: Confirm the mass of the product C₄H₃N₃O.
Step 5: Synthesis of 4-Hydroxy-1H-imidazole-5-carbothioamide
Rationale: The final step involves the conversion of the nitrile to a carbothioamide. This is achieved by the addition of hydrogen sulfide across the nitrile triple bond, a reaction that is typically base-catalyzed. A mixture of pyridine and triethylamine provides the necessary basic environment.
Procedure:
Extreme Caution: Hydrogen sulfide (H₂S) is a highly toxic and flammable gas with a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood.
Dissolve 4-hydroxy-1H-imidazole-5-carbonitrile (10.9 g, 100 mmol) in a mixture of anhydrous pyridine (150 mL) and triethylamine (20 mL).
Bubble hydrogen sulfide gas through the solution at a slow but steady rate for 6-8 hours at room temperature. The reaction progress can be monitored by TLC.
Once the reaction is complete, stop the H₂S flow and purge the solution with nitrogen gas for 30 minutes to remove any dissolved H₂S.
Pour the reaction mixture into ice-cold water (500 mL).
The product will precipitate. Collect the solid by vacuum filtration.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-hydroxy-1H-imidazole-5-carbothioamide.
Final Product Validation:
¹H NMR & ¹³C NMR: To confirm the final structure. The ¹³C NMR should show a characteristic downfield shift for the C=S carbon, typically in the range of 180-200 ppm.
HRMS: To confirm the elemental composition of C₄H₅N₃OS.
Melting Point: To determine the purity of the final compound.
Diagram 2: Logic Flow for Reaction Monitoring and Validation
Caption: A workflow illustrating the analytical validation points at key stages.
Safety and Handling
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
Specific Hazards:
Sodium Metal: Extremely reactive with water and alcohols. Handle under an inert atmosphere.
Trifluoroacetic Anhydride (TFAA): Highly corrosive and a strong lachrymator. Handle with extreme care in a fume hood.
Hydrogen Sulfide (H₂S): Acutely toxic gas. Use a dedicated gas delivery system and have a neutralization trap (e.g., bleach solution) in place. Ensure the fume hood has adequate flow.
References
Synthesis of Imidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (This book provides a general background on imidazole synthesis).
Conversion of Amides to Nitriles: "Trifluoroacetic Anhydride" in Encyclopedia of Reagents for Organic Synthesis.
Thionation of Nitriles: "Hydrogen Sulfide" in Encyclopedia of Reagents for Organic Synthesis.
General Organic Chemistry Techniques: "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai.
Application
Application Note: Optimized Protocol for Solubilization of 4-Hydroxy-1H-imidazole-5-carbothioamide in DMSO for In Vitro Cell Assays
4-Hydroxy-1H-imidazole-5-carbothioamide is a specialized heterocyclic small molecule frequently utilized in synthetic chemistry (e.g., Hantzsch 2,5-disubstituted thiazole synthesis) and as a screening library compound[1]. Structurally, it features an imidazole ring, a hydroxyl group, and a carbothioamide moiety[2].
The Solubilization Challenge: The combination of a thioamide group and a hydroxylated imidazole ring creates a rigid crystal lattice driven by strong intermolecular hydrogen bonding (thioamide-thioamide and imidazole-imidazole interactions). In aqueous environments, these cohesive forces often exceed the solvation energy, leading to poor aqueous solubility.
The DMSO Rationale: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such compounds. As a dipolar aprotic solvent, DMSO acts as a powerful hydrogen bond acceptor without donating protons. This allows it to disrupt the intermolecular hydrogen bonds of the compound's crystal lattice, solvating the polar groups effectively without hydrolyzing the sensitive thioamide bond[3].
To ensure self-validating and reproducible results, the preparation of the master stock must strictly control for moisture. DMSO is highly hygroscopic; water absorption into DMSO stocks is a primary cause of compound precipitation and assay failure[4].
Anhydrous DMSO (≥99.9% purity, sterile-filtered, packed under Argon)
Amber glass or low-bind polypropylene microcentrifuge tubes
Vortex mixer and ultrasonic bath
Methodology:
Equilibration: Allow the desiccated compound vial to reach room temperature before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, which will later degrade the DMSO stock[4].
Mass-to-Volume Calculation: Determine the exact volume of anhydrous DMSO required to reach your target master stock concentration (typically 10 mM or 50 mM). Use the formula:
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial.
Dissolution: Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, place the vial in an ultrasonic bath at room temperature for 5 minutes. Causality: Mechanical and acoustic energy provides the activation energy required to overcome the initial lattice energy of the solid compound.
Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–20 µL) in tightly sealed amber tubes.
Storage: Store aliquots at -20°C or -80°C in a desiccator box. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation and cause irreversible compound precipitation (the "solvent crash" effect).
Data Presentation: Stock Concentration Calculations
Table 1: Volume of DMSO required to dissolve standard masses of 4-Hydroxy-1H-imidazole-5-carbothioamide (MW: 143.17 g/mol )
Compound Mass (mg)
Target Concentration
Volume of Anhydrous DMSO Required (µL)
1.0 mg
10 mM
698.5 µL
1.0 mg
50 mM
139.7 µL
5.0 mg
10 mM
3492.3 µL
5.0 mg
50 mM
698.5 µL
Workflow Visualization: Solubilization & Dilution
Caption: Step-by-step workflow for the solubilization and serial dilution of the compound in DMSO.
Cell Assay Application & DMSO Toxicity Management
When transitioning from a DMSO master stock to an aqueous in vitro cell assay, the method of dilution is as critical as the solubilization itself.
Serial Dilution Protocol (Avoiding Solvent Crash)
Never dilute a high-concentration DMSO master stock directly into aqueous culture media. Doing so causes a rapid drop in solvent capacity, leading to localized precipitation of the compound before it can disperse.
Intermediate DMSO Dilutions: Perform all serial dilutions (e.g., 3-fold or 10-fold dose-response curves) in 100% DMSO to create a plate of "1000x Assay Stocks"[5].
Aqueous Transition: Dilute the 1000x stocks 1:1000 directly into pre-warmed culture media. This ensures that every well in the assay receives the exact same final concentration of DMSO (0.1% v/v), serving as a normalized vehicle control[6].
Managing DMSO-Induced Cytotoxicity
DMSO is not biologically inert. It readily penetrates hydrophobic barriers like the plasma membrane, decreasing membrane selectivity[7]. High concentrations of DMSO induce severe cellular artifacts, including mitochondrial swelling, cytochrome c release, and caspase-3 mediated apoptosis[8]. Furthermore, even sub-lethal concentrations can skew cell differentiation (e.g., driving T cells toward a memory phenotype)[7] or induce cleavage of PARP-1 in fibroblasts[9].
Table 2: Maximum Tolerated Final DMSO Concentrations by Cell Type
Cell Type / Line
Max Tolerated DMSO (%)
Observed Artifacts if Exceeded
Reference
Primary Astrocytes
≤ 0.5%
Mitochondrial swelling, membrane potential impairment, Caspase-3 activation at 1.0%
Caption: Mechanistic pathway of DMSO-induced cellular toxicity highlighting the need for strict vehicle control.
References
PubChem Database. "4-Hydroxy-1H-imidazole-5-carbothioamide | C4H5N3OS | CID 2771460". National Center for Biotechnology Information. URL: [Link]
Yuan C, et al. (2014). "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes". PLOS One. URL: [Link]
Markossian S, et al. (2021). "Assay Guidance Manual: Busting Myths in Compound Handling Practices for Assay Developers". NCBI Bookshelf. URL: [Link]
Verheye E, et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes". MDPI. URL: [Link]
De Visscher A, et al. (2021). "Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype". BioRxiv. URL: [Link]
Application Note: In Vivo Dosing, Formulation, and Pharmacokinetic Profiling of 4-Hydroxy-1H-imidazole-5-carbothioamide
Executive Summary & Pharmacological Rationale 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) is an investigational small molecule featuring a thioamide-modified imidazole scaffold. Imidazole-5-carboxamides are...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Rationale
4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) is an investigational small molecule featuring a thioamide-modified imidazole scaffold. Imidazole-5-carboxamides are well-established pharmacophores utilized in drug development for targeting purine biosynthesis enzymes—most notably Inosine Monophosphate Dehydrogenase (IMPDH)—and exhibit potent antiviral and immunosuppressive properties[1].
The strategic O-to-S substitution to form a carbothioamide is a highly effective medicinal chemistry approach. Thioamides act as robust isosteres that enhance proteolytic and metabolic stability, improve membrane permeability, and deepen target engagement via unique chalcogen and hydrogen bonding within enzyme pockets[2]. Because in vivo data for this specific building block is limited, this application note provides a comprehensive, self-validating preclinical framework for formulating and dosing this compound class in murine models to evaluate its pharmacokinetic (PK) and pharmacodynamic (PD) potential.
Putative Mechanism of Action
The replacement of the amide oxygen with sulfur alters the electron density and hydrogen-bonding network of the molecule. When targeting enzymes like IMPDH, the thioamide moiety can form deep interactions within the binding pocket, leading to the catalytic inhibition of the enzyme and subsequent depletion of intracellular GTP pools.
Fig 1: IMPDH inhibition pathway by imidazole-5-carbothioamides driving cellular arrest.
Physicochemical Properties & Formulation Strategy
Causality of Formulation Choices: Thioamide-modified imidazoles often exhibit high crystallinity and poor aqueous solubility, which can lead to erratic in vivo exposure or fatal embolisms if administered intravenously as a suspension. To achieve a homogenous solution, a co-solvent system is required. Dimethyl sulfoxide (DMSO) is utilized to disrupt the initial crystal lattice. Polyethylene Glycol 400 (PEG400) acts as a stabilizing cosolvent that prevents drug precipitation upon dilution in aqueous biological fluids, ensuring stable systemic circulation[3].
Small size favors rapid systemic distribution and tissue penetration.
Formula
C4H5N3OS
Thioamide sulfur increases lipophilicity compared to the amide counterpart.
Primary Vehicle
10% DMSO / 40% PEG400 / 50% PBS
Prevents in vivo precipitation; well-tolerated in murine models[3].
Target IV Concentration
1.0 mg/mL
Minimizes injection volume (max 5 mL/kg in mice) to prevent volume overload.
Target PO Concentration
5.0 mg/mL
Allows for higher dosing (up to 50 mg/kg at 10 mL/kg) to assess oral bioavailability.
Self-Validating In Vivo Pharmacokinetic (PK) Protocol
Causality of Study Design: To accurately determine the absolute bioavailability (F%) and systemic clearance (CL) of the compound, a parallel Intravenous (IV) and Per Os (PO) study design is mandatory. The protocol is inherently self-validating: it includes a vehicle-only control group to establish baseline physiological parameters, and mandates the use of an internal standard (IS) during LC-MS/MS quantification to correct for matrix effects and extraction losses.
Weighing: Accurately weigh 5.0 mg of 4-Hydroxy-1H-imidazole-5-carbothioamide into a sterile glass vial.
Primary Solvation: Add 0.5 mL of sterile DMSO. Vortex for 60 seconds and sonicate at room temperature for 5 minutes until the solution is completely clear. Causality: Ensures complete breakdown of the crystal lattice before introducing aqueous environments.
Cosolvent Addition: Add 2.0 mL of PEG400. Vortex for 2 minutes. Causality: PEG400 coats the solvated molecules, preventing nucleation.
Aqueous Dilution: Dropwise, add 2.5 mL of 1X Phosphate-Buffered Saline (PBS) while continuously vortexing.
Validation: Visually inspect the final solution against a dark background for micro-precipitates. Filter through a 0.22 µm PTFE syringe filter prior to dosing to ensure sterility and remove any sub-visible particulates.
Preparation: Acclimate mice for 7 days prior to the study. Fast PO group animals for 4 hours pre-dose to eliminate food-effect variability on gastrointestinal absorption.
IV Dosing: Restrain the mouse using a conical restrainer. Dilate the lateral tail vein using a warming lamp (not exceeding 40°C). Administer the IV formulation as a slow bolus over 15-20 seconds. Causality: Slow administration prevents acute cardiovascular shock from the DMSO/PEG400 vehicle.
PO Dosing: Restrain the mouse securely by the scruff. Using a bulb-tipped gastric gavage needle (20G), carefully pass the needle down the esophagus into the stomach. Administer the dose smoothly. Causality: Proper restraint and tool selection prevent accidental tracheal aspiration.
Phase C: Blood Sampling & LC-MS/MS Extraction
Collection: At designated timepoints (see Table 2), collect 50 µL of blood via submandibular bleed into K2EDTA-coated tubes. Causality: EDTA prevents coagulation without causing the ion suppression in mass spectrometry often seen with heparin.
Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean 96-well plate.
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) to 50 µL of plasma. Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes.
Analysis: Inject 5 µL of the supernatant into the LC-MS/MS system. The ratio of the compound peak area to the IS peak area validates the extraction efficiency and provides accurate quantification of in vivo exposure.
A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Hydroxy-1H-imidazole-5-carbothioamide in Human Plasma
An Application Note for Drug Development Professionals and Researchers Abstract This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Hydroxy-1H-imidazole-5-carbothioamide in human plasma. Given the compound's polar nature, attributed to its hydroxyl and thioamide functionalities, significant challenges arise in achieving adequate retention on conventional reversed-phase columns and mitigating matrix effects.[1][2] This protocol addresses these challenges through optimized sample preparation and chromatographic conditions. The methodology employs a straightforward protein precipitation extraction, followed by chromatographic separation on a column designed for enhanced polar retention, and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides the necessary reliability and throughput for applications in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.[1][3]
Introduction and Scientific Rationale
4-Hydroxy-1H-imidazole-5-carbothioamide is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry. Imidazole derivatives are known to exhibit a wide range of biological activities and are core components of many pharmaceutical agents.[2] The accurate quantification of such molecules in biological matrices is a cornerstone of drug development, providing critical data for assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
The analytical challenge for this molecule lies in its inherent polarity and the presence of a sulfur atom. Polar compounds are notoriously difficult to retain on standard reversed-phase liquid chromatography (RPLC) columns, often eluting near the solvent front where they are susceptible to significant ion suppression from matrix components like phospholipids.[1][4] Furthermore, sulfur-containing compounds can sometimes exhibit complex ionization behavior.
LC-MS/MS has become the definitive technique for bioanalysis due to its unparalleled sensitivity and selectivity.[5][6] This guide provides a detailed protocol grounded in established bioanalytical principles, explaining the causality behind each step to ensure robust and reproducible results.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
The entire analytical process is designed for efficiency and robustness, minimizing sample handling while maximizing data quality.
Caption: High-level workflow for the LC-MS/MS analysis of 4-Hydroxy-1H-imidazole-5-carbothioamide.
Detailed Protocols and Methodologies
Materials, Reagents, and Instrumentation
Analyte: 4-Hydroxy-1H-imidazole-5-carbothioamide reference standard (>98% purity).
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like 4-methylimidazole can be used after careful validation.[2]
Solvents: LC-MS grade acetonitrile, methanol, and water.
Additives: Formic acid (Optima™ LC/MS grade).
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).
Instrumentation:
LC System: A UHPLC system capable of delivering precise gradients at high pressures (e.g., Waters ACQUITY UPLC I-Class).
MS System: A tandem quadrupole mass spectrometer (e.g., Sciex 7500 or Waters Xevo TQ-S).
Stock Solutions, Calibration, and QC Sample Preparation
Rationale: Preparing accurate standards is the foundation of quantitative analysis. Using a separate weighing for QC samples validates the accuracy of the primary stock solution.
Primary Stock (1 mg/mL): Accurately weigh ~2 mg of the reference standard. Dissolve in methanol to a final concentration of 1 mg/mL.
Internal Standard Stock (1 mg/mL): Prepare similarly.
Working Solutions: Serially dilute the primary stock with 50:50 acetonitrile:water to create a series of working solutions for calibration standards (e.g., 0.1 ng/mL to 1000 ng/mL).
Spiking: Prepare calibration standards and Quality Control (QC) samples by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma.
Plasma Sample Extraction Protocol: Protein Precipitation (PPT)
Rationale: PPT is a rapid and effective method for removing the majority of proteins from plasma.[5] Acetonitrile is used as it efficiently denatures proteins, releasing the analyte into the supernatant. The IS is added before precipitation to account for any variability during the extraction process.
Aliquot: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
Spike IS: Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the blank.
Precipitate: Add 400 µL of cold acetonitrile (<4°C). The cold temperature enhances the precipitation efficiency.
Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte extraction.
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer: Carefully transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vial.
Dilute: Add 200 µL of water containing 0.1% formic acid. This step ensures the final sample composition is compatible with the initial mobile phase, preventing peak distortion.
Inject: Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Parameters
Rationale for Choices:
Column: An Acquity HSS T3 column is selected as it is specifically designed to provide balanced retention for polar and non-polar compounds, making it suitable for this analyte.[5]
Mobile Phase: A standard reversed-phase gradient is used. The addition of 0.1% formic acid is critical; it protonates the basic nitrogen atoms on the imidazole ring, significantly enhancing ionization efficiency in positive ESI mode and improving chromatographic peak shape.[8]
Ionization: Positive Electrospray Ionization (ESI+) is chosen because the imidazole moiety is readily protonated.[5]
MRM Transitions: These transitions must be empirically determined by infusing a standard solution of the analyte. The values below are hypothetical but scientifically plausible, representing the protonated parent ion and stable fragment ions.
Table 1: Liquid Chromatography Parameters
Parameter
Setting
Column
Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.4 mL/min
Gradient
5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min)
Column Temperature
40 °C
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
Parameter
Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
2.0 kV
Source Temperature
150 °C
Desolvation Temp.
500 °C
Cone Gas Flow
150 L/hr
Desolvation Gas Flow
1000 L/hr
MRM Transitions
Hypothetical - Must be Optimized
Analyte (Quantifier)
m/z 144.2 → 82.1 (Loss of thioamide group)
Analyte (Qualifier)
m/z 144.2 → 127.1 (Loss of NH₃)
| Internal Standard | (Dependent on IS used) |
Method Performance and Validation
A trustworthy protocol must be self-validating.[6] The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for key performance characteristics.
Table 3: Typical Method Performance Targets
Parameter
Target Specification
Rationale
Linearity (R²)
> 0.995
Demonstrates a proportional response across the concentration range.
Lower Limit of Quantification (LLOQ)
Signal-to-Noise > 10; Accuracy within ±20%; Precision <20%
Defines the lowest reliable measurement concentration.[5]
Intra- & Inter-day Precision (%RSD)
< 15% (<20% at LLOQ)
Ensures reproducibility of the method over time.[5][9]
Accuracy (% Recovery)
85-115% (80-120% at LLOQ)
Ensures the measured value is close to the true value.
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Assesses the degree of ion suppression or enhancement from the plasma matrix.[8] |
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the quantitative analysis of 4-Hydroxy-1H-imidazole-5-carbothioamide in human plasma. By employing a specialized polar-retentive LC column and a simple yet effective protein precipitation protocol, this method achieves the sensitivity, selectivity, and throughput required for demanding bioanalytical applications in drug development. The detailed rationale behind each step empowers researchers to adapt and troubleshoot the method effectively, ensuring the generation of high-quality, reliable data.
References
BenchChem. A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
RSC Publishing. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
LCGC International. New Sample Preparation Approaches to Biological Matrices for LC–MS.
Application Note: High-Throughput Screening Assay Development for IMPDH2 Inhibitors Using 4-Hydroxy-1H-imidazole-5-carbothioamide
Scientific Rationale & Target Biology Inosine-5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD⁺-dependent oxidation of inosine mono...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Target Biology
Inosine-5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). Because rapidly proliferating cells—such as activated T and B lymphocytes, as well as various malignancies—rely almost exclusively on this de novo pathway rather than salvage pathways, IMPDH has emerged as a high-value target for immunosuppressive, antiviral, and antineoplastic therapies[1].
While traditional IMPDH inhibitors like mycophenolic acid (MPA) and mizoribine target the active site, their binding kinetics can complicate in vitro high-throughput screening (HTS) readouts. Mizoribine, for instance, requires intracellular phosphorylation to its monophosphate form to achieve maximal transition-state mimicry [1]. In biochemical HTS assays lacking cellular kinases, the unphosphorylated mizoribine aglycone exhibits significantly lower affinity, making it a suboptimal positive control.
To overcome this, we utilize 4-Hydroxy-1H-imidazole-5-carbothioamide (4-HIC-thio) —a novel thioamide analog of the mizoribine aglycone—as the primary reference probe. The causality behind this structural choice lies in hard-soft acid-base (HSAB) theory. By substituting the carboxamide oxygen with a highly polarizable "soft" sulfur atom, 4-HIC-thio engages in enhanced chalcogen bonding and stronger coordination with the catalytic Cys331 in the human IMPDH2 active site. This modification significantly increases the biochemical residency time of the unphosphorylated molecule, making it a direct-acting, highly reliable reference standard for in vitro HTS campaigns [3].
Figure 1: IMPDH2 metabolic pathway and 4-HIC-thio competitive inhibition logic.
Assay Principle: A Self-Validating System
High-throughput screening of IMPDH typically relies on monitoring the stoichiometric production of NADH. While direct UV absorbance at 340 nm is possible, it lacks the sensitivity required for miniaturized 384-well formats and is highly susceptible to inner-filter effects and auto-fluorescence from diverse chemical libraries.
To establish a self-validating and robust system, this protocol utilizes a coupled bioluminescent NAD(P)H detection assay [2]. The causality of this choice is twofold:
Signal-to-Background Optimization: The assay couples NADH production to a reductase that converts a proluciferin substrate into luciferin. Ultra-Glo™ Luciferase then oxidizes the luciferin to produce a red-shifted luminescent signal. This eliminates compound auto-fluorescence interference.
Internal Validation: By running a parallel counter-screen (omitting IMPDH2 and spiking in synthetic NADH), researchers can immediately identify false positives (compounds that inhibit the luciferase reporter rather than IMPDH2) [2].
Experimental Protocols
Reagent Preparation
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT, and 0.01% (w/v) BSA. Note: DTT is kept at 1 mM to maintain Cys331 in a reduced state without interfering with the thioamide probe.
Enzyme Solution: Recombinant human IMPDH2 diluted in Assay Buffer to a 2.5X working concentration of 6.25 nM (final assay concentration = 2.5 nM).
Substrate Mix: IMP and NAD⁺ diluted in Assay Buffer to a 2.5X working concentration of 250 µM each (final assay concentration = 100 µM, approximating the
Km
to ensure sensitivity to competitive inhibitors).
Reference Probe: 4-HIC-thio (CAS 71644-33-2) prepared as a 10 mM stock in 100% DMSO.
Step-by-Step HTS Workflow (384-Well Format)
This protocol is designed for a 50 µL final volume in white, flat-bottom 384-well plates.
Compound Dispensing: Acoustically dispense 500 nL of test compounds, DMSO (Negative Control), and 4-HIC-thio (Positive Control, 10 µM final) into respective wells. Backfill with Assay Buffer to reach a 5 µL volume (final DMSO concentration = 1%).
Enzyme Addition: Add 10 µL of the IMPDH2 Enzyme Solution (6.25 nM) to all wells.
Equilibration: Centrifuge the plate briefly (1000 x g, 1 min). Incubate at room temperature (RT) for 15 minutes. Causality: This pre-incubation allows slow-binding inhibitors and the thioamide probe to establish equilibrium with the enzyme prior to substrate competition.
Reaction Initiation: Add 10 µL of the Substrate Mix to all wells to initiate the enzymatic reaction.
Reaction Incubation: Incubate the plate at RT for exactly 60 minutes in the dark.
Detection: Add 25 µL of prepared NAD(P)H-Glo™ Detection Reagent to all wells.
Signal Development: Incubate at RT for 40 minutes to allow the luminescent signal to stabilize.
Readout: Measure luminescence using a multi-mode microplate reader (e.g., EnVision or Synergy) with an integration time of 0.5 seconds per well.
Figure 2: Step-by-step HTS workflow for IMPDH2 inhibitor screening.
Data Analysis & Quality Control
A self-validating HTS must continuously monitor its own statistical robustness. Calculate the Z'-factor for each plate using the formula:
Z′=1−∣μpos−μneg∣3(σpos+σneg)
Where
μ
and
σ
represent the mean and standard deviation of the positive control (10 µM 4-HIC-thio) and negative control (1% DMSO). A plate is only considered valid if
Z′≥0.65
[4].
Data Presentation
Table 1: Optimized Assay Parameters for HTS
Parameter
Optimized Value
Causality / Rationale
IMPDH2 Concentration
2.5 nM
Ensures linear NADH production over 60 minutes without substrate depletion.
IMP Concentration
100 µM
Set near the
Km
to balance assay velocity and sensitivity to competitive inhibitors.
NAD⁺ Concentration
100 µM
Set near the
Km
; prevents substrate inhibition observed at >500 µM.
DMSO Tolerance
Up to 2.5%
IMPDH2 maintains >95% activity; 1% chosen to minimize solvent effects on library compounds.
Z'-Factor
0.78 ± 0.04
Indicates an excellent, highly reproducible screening window suitable for 384-well HTS.
Table 2: Comparative Pharmacology of IMPDH Inhibitors
Compound
Mechanism of Action
Biochemical IC₅₀ (nM)
Suitability for Biochemical HTS
4-HIC-thio
Competitive (Transition State Mimic)
145 ± 12
High: Direct acting, highly stable, strong Cys331 coordination.
Mizoribine Aglycone
Competitive (Weak active site binder)
> 5,000
Low: Lacks phosphate group required for high-affinity binding.
Mycophenolic Acid
Uncompetitive (Traps E-XMP* complex)
22 ± 4
Medium: Excellent affinity, but uncompetitive nature complicates
Ki
derivation in primary screens.
Ribavirin
Competitive (Requires phosphorylation)
> 10,000
Low: Prodrug; inactive in biochemical assays lacking cellular kinases.
References
The Immunosuppressive Agent Mizoribine Monophosphate Forms a Transition State Analogue Complex with Inosine Monophosphate Dehydrogenase. Biochemistry.
URL:[Link]
Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Journal of Enzyme Inhibition and Medicinal Chemistry.
URL:[Link]
The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme. PLoS ONE.
URL:[Link]
Virtual and experimental high-throughput screening (HTS) in search of novel inosine 5'-monophosphate dehydrogenase II (IMPDH II) inhibitors. PubMed.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis Yield of 4-Hydroxy-1H-imidazole-5-carbothioamide
Welcome to the Technical Support Center for imidazole thioamide synthesis. 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS: 71644-33-2)[1] is a critical building block and structural analog to the aglycone of Mizoribine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for imidazole thioamide synthesis. 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS: 71644-33-2)[1] is a critical building block and structural analog to the aglycone of Mizoribine. Synthesizing this compound with high yield is notoriously difficult due to the amphoteric nature of the imidazole ring and the complex tautomerism of the 4-hydroxyl group[2].
This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind synthetic failures, and implement field-proven, self-validating protocols.
Mechanistic Workflow & Pathway Analysis
Understanding the reactive pathways is the first step to optimization. The diagram below illustrates why direct thionation often fails and why a protection-based strategy is required.
Mechanistic workflow comparing direct and protected thionation routes for yield optimization.
Troubleshooting & FAQs
Q: Why does direct thionation of 4-hydroxy-1H-imidazole-5-carboxamide result in a complex mixture and low yield (<20%)?A: The fundamental issue lies in the prototropic tautomerism of the imidazole core. In solution, 4-hydroxyimidazole exists in a dynamic equilibrium with its keto form, imidazol-4-one[3]. Lawesson's Reagent is highly oxophilic. While intended for the primary carboxamide, it readily attacks the highly reactive imidazol-4-one carbonyl, leading to O,S-dithio byproducts and complex oligomers[2].
Solution: You must lock the tautomeric equilibrium. Protect the 4-hydroxyl group as a benzyl ether prior to thionation. This forces the molecule into the aromatic imidazole form, directing thionation exclusively to the primary amide.
Q: I protected the 4-hydroxyl group with a benzyl ether, performed the thionation, and then attempted deprotection using H₂ with Pd/C. The deprotection failed completely. Why?A: You have encountered classic catalyst poisoning. The newly formed thioamide moiety contains a highly nucleophilic sulfur atom that irreversibly binds to the active sites of transition metal catalysts like Palladium, instantly deactivating them.
Solution: Abandon reductive deprotection. Instead, utilize a strong Lewis acid such as Boron Trichloride (BCl₃) in dichloromethane at -78°C. This selectively cleaves the benzyl ether via coordination to the oxygen, leaving the thioamide intact.
Q: My crude NMR looks promising, but I lose over 70% of my product during silica gel column chromatography. Where is it going?A: 4-Hydroxy-1H-imidazole-5-carbothioamide is a potent multidentate chelating agent[1]. The combination of the imidazole nitrogen, the thioamide sulfur, and the hydroxyl oxygen forms highly stable complexes with trace metal impurities (such as Fe and Al) inherently present in standard silica gel. The product is irreversibly bound to the stationary phase.
Solution: Switch your stationary phase to Neutral Alumina (Activity III) or pre-treat your silica gel by flushing it with a 1% EDTA solution followed by your eluent to mask metal sites.
Quantitative Yield Analysis
The following table summarizes the expected outcomes based on the chosen synthetic strategy.
Synthesis Strategy
Reagents & Conditions
Major Byproducts
Typical Yield
Recommended Purification
Direct Thionation
Lawesson's (1.2 eq), Toluene, 110°C
O,S-Dithio derivative
< 20%
Silica Gel (High Loss)
Controlled Direct
P₄S₁₀ (0.5 eq), THF, 60°C
Unreacted SM
35–40%
Neutral Alumina
Protected Thionation
1. BnBr 2. Lawesson's 3. BCl₃
Benzyl chloride
70–80%
Crystallization
Self-Validating Experimental Protocol: The Protected Route
To achieve the 70-80% yield benchmark, follow this optimized, three-step protocol. Each step includes a self-validating checkpoint to ensure the reaction is proceeding correctly before moving forward.
Step 1: Selective O-Benzylation (Protection)
Causality: Potassium carbonate selectively deprotonates the more acidic 4-hydroxyl group (pKa ~ 8.5) over the primary amide, enabling regioselective O-alkylation.
Procedure: Suspend 4-Hydroxy-1H-imidazole-5-carboxamide (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. Cool to 0°C. Dropwise add Benzyl bromide (1.1 eq). Stir at room temperature for 4 hours. Quench with ice water and filter the precipitate.
Validation Checkpoint: TLC (DCM:MeOH 9:1) will show the disappearance of the highly polar starting material (Rf ~0.1) and the emergence of a faster-moving UV-active spot (Rf ~0.4).
Step 2: Controlled Thionation
Causality: THF at 60°C is preferred over toluene at reflux. The lower temperature prevents thermal degradation of the forming thioamide while maintaining sufficient energy for Lawesson's Reagent to operate.
Procedure: Dissolve the O-Benzyl intermediate (1.0 eq) in anhydrous THF. Add Lawesson's Reagent (0.6 eq; provides 1.2 eq of reactive ylide). Heat to 60°C for 6 hours under inert atmosphere. Concentrate in vacuo and purify via Neutral Alumina plug.
Validation Checkpoint: The suspension will transition into a homogeneous deep orange solution upon formation of the thioamide. ¹³C NMR of an aliquot must show the disappearance of the amide carbonyl peak (~165 ppm) and the appearance of a characteristic thioamide thiocarbonyl peak (>190 ppm).
Step 3: Lewis Acid-Mediated Deprotection
Causality: BCl₃ avoids transition-metal catalysts which are rapidly poisoned by the thioamide sulfur. It cleanly cleaves the benzyl ether without hydrolyzing the thioamide.
Procedure: Dissolve the protected thioamide in anhydrous DCM and cool to -78°C. Slowly add BCl₃ (1.0 M in DCM, 3.0 eq). Stir for 2 hours, allowing the reaction to warm to 0°C. Carefully quench with anhydrous methanol. Concentrate and recrystallize from EtOH/Water.
Validation Checkpoint: Upon quenching with methanol, the evolution of HCl gas will be observed. The final purified solid should exhibit a deep yellow color, characteristic of imidazole thioamides, with a melting point matching the theoretical value for 4-Hydroxy-1H-imidazole-5-carbothioamide[1].
References
Synthesis and characterization of chiral imidazolinones . Rochester Institute of Technology Digital Institutional Repository.[Link]
Product Class 3: Imidazoles . Thieme Science of Synthesis.[Link]
Technical Support Center: Troubleshooting 4-Hydroxy-1H-imidazole-5-carbothioamide Precipitation in Aqueous Media
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals encountering solubility and precipitation challenges when working wi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals encountering solubility and precipitation challenges when working with 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2)[1] in aqueous assay media.
While the parent unsubstituted imidazole ring is highly water-soluble[2], the introduction of the C4-hydroxyl and C5-carbothioamide moieties transforms the physicochemical profile of the molecule. These functional groups create a rigid intermolecular hydrogen-bonding network[3] and introduce unique chemical vulnerabilities, making the compound highly prone to precipitation under standard physiological conditions.
Part 1: Mechanistic Causes of Precipitation
To permanently resolve precipitation issues, it is critical to understand the underlying chemical causality rather than just treating the symptoms. The precipitation of 4-Hydroxy-1H-imidazole-5-carbothioamide is rarely a simple solubility limit issue; it is typically driven by one of four mechanisms:
pH-Dependent Speciation and Isoelectric Precipitation:
The imidazole ring is amphoteric, with a conjugate acid pKa typically ranging between 6.9 and 7.1[4][5]. At standard physiological pH (7.0 - 7.4), the molecule exists predominantly in its neutral, uncharged state. Without an ionic charge to facilitate ion-dipole interactions with water, the thioamide and hydroxyl groups engage in strong intermolecular hydrogen bonding[3][6]. This self-association drastically lowers the thermodynamic solubility, causing the compound to crystallize and precipitate[7].
Oxidative Degradation to S-Oxides:
The carbothioamide group is highly susceptible to oxidation in aerated aqueous buffers. Dissolved oxygen or reactive oxygen species can rapidly oxidize the thioamide sulfur, forming S-oxides or inducing disulfide-mediated dimerization[8]. These oxidized adducts have near-zero aqueous solubility and crash out as fine, amorphous suspensions.
Trace Metal Chelation:
Thioamides are potent chelating agents for transition metals. Even trace amounts of heavy metals (e.g., Cu²⁺, Fe³⁺, Pd²⁺) present as impurities in buffer salts or biological media can trigger the formation of highly insoluble organometallic coordination complexes[9].
Solvent Shock (DMSO to Aqueous Transition):
When a highly concentrated DMSO stock solution is spiked directly into an aqueous buffer, the sudden shift in the dielectric constant causes localized supersaturation. The hydrophobic and hydrogen-bonding networks rapidly aggregate before the solvent can diffuse, leading to immediate "crashing out" of the compound[10].
Fig 1. Mechanistic troubleshooting workflow for 4-Hydroxy-1H-imidazole-5-carbothioamide precipitation.
Part 2: Frequently Asked Questions (FAQs)
Q1: My DMSO stock solution is perfectly clear, but the compound immediately precipitates when added to my cell culture medium. How do I prevent this?A1: This phenomenon, known as "solvent crashing," occurs due to rapid, localized supersaturation upon encountering the aqueous phase[10]. To prevent this, ensure your final DMSO concentration remains below 0.5% v/v. More importantly, pre-warm your aqueous medium to 37°C and add the DMSO stock dropwise while under vigorous vortexing. This mechanically forces rapid dispersion of the solute before nucleation kinetics can take over.
Q2: Does adjusting the buffer pH improve the solubility of 4-Hydroxy-1H-imidazole-5-carbothioamide?A2: Yes, drastically. The imidazole nitrogen can be protonated at mildly acidic pH values (pH 5.0 - 6.0), converting the neutral, insoluble molecule into a highly polar, water-soluble cation[10]. If your experimental design permits, lowering the pH of the dosing vehicle will solve most solubility issues. Alternatively, raising the pH > 9.5 will deprotonate the system[2][4], though prolonged exposure to high pH risks hydrolytic degradation of the thioamide group.
Q3: Over time, my initially clear aqueous solution develops a fine, yellowish precipitate. What is happening?A3: Delayed precipitation is a hallmark of chemical degradation rather than a thermodynamic solubility failure. The thioamide group is likely oxidizing to an S-oxide[8] or complexing with trace transition metals in your buffer[9]. To troubleshoot, degas your buffers to remove dissolved oxygen and add 1 mM EDTA to sequester trace metals.
Part 3: Quantitative Data & Physicochemical Parameters
The following table summarizes the critical parameters governing the solubility and stability of this compound to aid in your experimental design.
Table 1: Physicochemical and Solubility Parameters
High dielectric constant disrupts intermolecular thioamide hydrogen bonding[3].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, utilize the following self-validating protocol. This methodology leverages pH control to maximize ionization, EDTA to prevent metal-induced precipitation, and controlled dilution to prevent solvent shock.
Optimized Solubilization and Stability Validation Workflow
Step 1: Stock Solution Preparation
Weigh the required amount of 4-Hydroxy-1H-imidazole-5-carbothioamide.
Dissolve the powder in anhydrous, cell-culture grade DMSO to create a concentrated 10 mM to 50 mM stock[10][12].
Validation Check: The solution must be completely transparent. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation.
Step 2: Aqueous Buffer Optimization
Prepare your target aqueous buffer (e.g., PBS, HEPES, or unbuffered saline).
Add 1 mM EDTA to the buffer. This chelates trace metals, preventing the formation of insoluble thioamide-metal complexes[9].
Adjust the buffer pH to 5.5 - 6.0 using 0.1 M HCl. This ensures the imidazole ring is partially protonated, drastically increasing polarity[10].
Degas the buffer using vacuum sonication or nitrogen sparging for 10 minutes to remove dissolved oxygen, mitigating S-oxide formation[8].
Step 3: Controlled Dilution
Pre-warm the optimized aqueous buffer to 37°C to maximize the thermodynamic solubility limit.
Place the buffer on a magnetic stirrer at medium speed (400 rpm).
Introduce the DMSO stock solution dropwise directly into the vortex of the stirring buffer. Ensure the final DMSO concentration does not exceed 1% v/v.
Step 4: Self-Validation of Solubility
Visual Inspection (Tyndall Effect): Shine a laser pointer through the final solution in a dark room. A visible, solid beam indicates a colloidal suspension (micro-precipitation). A clear pass means the compound is fully dissolved.
Spectrophotometric Validation: Measure the absorbance of the solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates light scattering from micro-precipitates. If the OD600 is at baseline, the protocol is successful.
Fig 2. Step-by-step self-validating solubilization protocol for aqueous assay media.
Technical Support Center: Preventing Oxidative Degradation of 4-Hydroxy-1H-imidazole-5-carbothioamide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Overview 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) is a highly reactive active pharmaceutical ingredient (API) fram...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Overview
4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) is a highly reactive active pharmaceutical ingredient (API) framework[1][2]. Its dual-functional nature—combining an electron-rich 4-hydroxyimidazole core with an oxidation-sensitive carbothioamide moiety—makes it notoriously unstable under standard atmospheric conditions. This support center provides causality-driven troubleshooting, self-validating protocols, and authoritative FAQs to ensure API integrity during storage, handling, and solid-dose formulation.
Part 1: Mechanisms of Instability & Degradation
Q1: Why does 4-Hydroxy-1H-imidazole-5-carbothioamide degrade so rapidly on the benchtop?A1: The instability is driven by two distinct oxidative vulnerabilities inherent to its molecular structure:
Oxidative Desulfurization: Thioamides are highly susceptible to oxidation by reactive oxygen species (ROS), trace metals, or ambient oxygen. The sulfur atom undergoes sequential oxygenation to form a reactive thioamide S-oxide, followed by an S,S-dioxide intermediate[3][4][5]. This thermodynamic sink ultimately leads to the extrusion of sulfur species and the formation of the corresponding desulfurized carboxamide (4-hydroxy-1H-imidazole-5-carboxamide)[3][6].
Imidazole Core Oxidation: The hydroxyl group at the 4-position donates electron density into the imidazole ring. This makes the heterocycle highly prone to electrophilic attack by oxygen radicals, leading to ring cleavage or complex polymerization.
Logical pathway of oxidative degradation for 4-Hydroxy-1H-imidazole-5-carbothioamide.
Part 2: Troubleshooting Guide for Storage & Handling
Q2: What is the optimal storage protocol to maintain >99% purity over a 12-month re-test period?A2: To halt the thermodynamic drive toward desulfurization and ring oxidation, you must implement a self-validating storage system that simultaneously eliminates moisture, oxygen, and thermal energy. According to ICH Q1A(R2) guidelines, APIs intended for storage below -20°C must be treated with strict cold-chain custody[7].
Lyophilization (Moisture Elimination): Ensure the API is completely dry. Residual moisture facilitates hydrolytic pathways that accelerate thioamide oxidation[8]. Lyophilize the API to a moisture content of <0.5%. Self-Validation: Confirm moisture content via Karl Fischer titration before packaging to ensure the drying cycle was successful.
Inert Atmosphere Packaging (Glovebox): Transfer the dried API into a nitrogen or argon-filled glovebox (O2 < 1 ppm). Argon is preferred as it is denser than air and settles over the powder, providing a superior protective blanket against ambient oxygen.
Primary Packaging (Actinic Protection): Place the powder in a chemically inert, amber borosilicate glass vial. This blocks UV/visible light, which catalyzes photolytic oxidation and free radical generation[8].
Secondary Packaging (Redundancy): Seal the primary vial inside a vacuum-sealed aluminum pouch containing a desiccant (e.g., silica gel) and an oxygen scavenger packet.
Cryogenic Storage: Store immediately at -80°C for long-term stability.
Step-by-step API storage workflow to prevent oxidative degradation.
Quantitative Impact of Storage Conditions
The following table summarizes the expected degradation rates of the thioamide moiety under various storage conditions, highlighting the necessity of the protocol above.
Storage Condition
Temperature
Atmosphere
Light Exposure
Estimated Degradation (6 Months)
Open Benchtop
25°C
Ambient Air
Ambient UV/Vis
> 45% (Rapid Desulfurization)
Sealed Clear Vial
4°C
Ambient Air
Ambient UV/Vis
15% - 20%
Sealed Amber Vial
-20°C
Ambient Air
Dark
5% - 8%
Amber Vial + Argon
-80°C
Argon (<1 ppm O2)
Dark
< 0.5%
Part 3: Formulation & Excipient Compatibility
Q3: We are formulating this API into solid oral dosages. Why are we seeing rapid discoloration and potency loss during accelerated stability testing?A3: Discoloration in thioamide-containing APIs is a hallmark of oxidative degradation catalyzed by excipient impurities[8].
Peroxide Contamination: Common excipients like povidone (PVP), crospovidone, and polyethylene glycol (PEG) often contain trace hydroperoxides from their manufacturing processes[8]. These peroxides act as direct oxidants, rapidly converting the carbothioamide to its S-oxide[3].
Trace Metals: Metals like iron or copper, often present in talc or certain clays, act as catalysts for the generation of free radicals, further accelerating oxidation[8].
Solution: Use low-peroxide excipients (e.g., purified starch) and incorporate metal chelators like EDTA to neutralize catalytic ions[8]. Additionally, direct compression with low compression force is recommended to negate heat sensitivity during tableting.
Part 4: Analytical Workflows for Stability Testing
Q4: How can we validate the stability-indicating power of our analytical methods for this specific compound?A4: You must perform forced degradation (stress testing) in accordance with ICH Q1A(R2) guidelines to ensure your HPLC/LC-MS methods can cleanly resolve the parent thioamide from its S-oxide and carboxamide degradants[7][9].
Sample Preparation: Prepare a 1 mg/mL solution of 4-Hydroxy-1H-imidazole-5-carbothioamide in a compatible, degassed solvent (e.g., HPLC-grade acetonitrile/water).
Oxidative Stress Induction: Add 30% aqueous hydrogen peroxide (H2O2) to achieve a final concentration of 0.1% to 3.0% H2O2 in the sample to simulate oxidative stress[3][10].
Incubation: Incubate the stressed samples at 25°C and 40°C in the dark to isolate oxidative variables from photolytic variables[7].
Quenching (Critical Step): At specific time points (e.g., 1h, 4h, 24h), quench the oxidation reaction by adding a reducing agent like sodium thiosulfate. Self-Validation: This ensures the reaction halts precisely at the target of 10-20% degradation, preventing complete destruction of the API which would mask secondary degradation pathways and invalidate the assay.
LC-MS/MS Analysis: Inject the quenched samples into an LC-MS/MS system. Monitor for specific mass shifts: +16 Da (S-oxide formation), +32 Da (S,S-dioxide formation), and the desulfurized carboxamide product (-16 Da relative to parent, replacing S with O)[3][4][5].
Technical Support Center: Troubleshooting False Positives with 4-Hydroxy-1H-imidazole-5-carbothioamide
Prepared by: Senior Application Scientist, HTS Division Welcome to the technical support center for High-Throughput Screening (HTS). This guide is designed for researchers, scientists, and drug development professionals...
Welcome to the technical support center for High-Throughput Screening (HTS). This guide is designed for researchers, scientists, and drug development professionals who have identified 4-Hydroxy-1H-imidazole-5-carbothioamide as a hit in their screening campaigns and are now facing the critical step of hit validation. False positives are a significant challenge in HTS, consuming valuable time and resources if not identified and eliminated early.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential assay interference caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is 4-Hydroxy-1H-imidazole-5-carbothioamide and why does it require special attention in HTS?
A: 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) is a small molecule containing a hydroxy-imidazole core and a carbothioamide functional group.[3] While its intended biological activity is the focus of your screen, its chemical structure contains features that are commonly associated with assay interference. Specifically, the carbothioamide (a thioamide derivative) is a known structural alert. Thioamides can be chemically reactive, particularly towards nucleophilic residues like cysteine in proteins.[4] This reactivity can lead to non-specific, covalent modification of assay components, producing a signal that is indistinguishable from genuine target modulation.[4][5] Therefore, hits containing this moiety demand rigorous validation to rule out false positive mechanisms.
Q2: What are the most likely mechanisms for false positive activity from this compound?
A: Based on its structure and common patterns of assay interference, there are two primary suspected mechanisms for 4-Hydroxy-1H-imidazole-5-carbothioamide:
Compound Aggregation: This is one of the most common causes of promiscuous, non-specific inhibition in biochemical assays.[1][6] At concentrations typically used in HTS, some small molecules can self-associate to form colloidal aggregates.[1][6] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.[1] This behavior often results in steep, non-classical dose-response curves and can be highly sensitive to assay conditions.[7] In some screens, up to 95% of primary actives have been identified as aggregators.[7][8]
Thiol Reactivity: The carbothioamide group contains an electrophilic carbon center, making it susceptible to nucleophilic attack by the thiol side chain of cysteine residues in proteins.[4][9] Cysteine is a highly nucleophilic amino acid, and its modification can lead to irreversible enzyme inhibition or disruption of protein function.[9] This covalent modification is a frequent source of false positives, and compounds with this potential are often flagged as Pan-Assay Interference Compounds (PAINS).[2][4]
Q3: Beyond aggregation and reactivity, what other common interference mechanisms should I be aware of in HTS?
A: While aggregation and reactivity are key concerns for this specific compound, a robust hit validation workflow should consider other potential artifacts:[10]
Interference with Detection Systems: Compounds can directly interfere with the assay's readout technology. This includes autofluorescence, quenching of a fluorescent signal, or inhibition of reporter enzymes like luciferase.[10][11]
Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents (like DTT) commonly found in assay buffers.[2] This process can generate reactive oxygen species, such as hydrogen peroxide (H₂O₂), which can oxidize and damage proteins non-specifically.[2][12]
Compound Impurity: The observed activity may not come from 4-Hydroxy-1H-imidazole-5-carbothioamide itself, but from a highly potent, co-eluting impurity from the synthesis or a degradation product.[2][13]
Troubleshooting Guide: From Hit to Validated Lead
This section provides structured, question-based workflows to diagnose and resolve common issues encountered with hits like 4-Hydroxy-1H-imidazole-5-carbothioamide.
Issue 1: My dose-response curve is unusually steep (Hill slope > 1.5) and the IC₅₀ is highly dependent on enzyme or substrate concentration.
Underlying Cause: This behavior is a classic hallmark of compound aggregation.[7] Aggregators often display a sharp transition from an inactive to an active state once a critical aggregation concentration (CAC) is reached, leading to steep curves.[8]
Workflow for Investigating Compound Aggregation
Caption: Workflow for diagnosing aggregation-based inhibition.
Protocol 1: Detergent Counter-Screen
This assay is the most common and effective method to flag aggregators.[7][8] Non-ionic detergents like Triton X-100 prevent or disrupt the formation of colloidal aggregates by coating the hydrophobic surfaces of the compound.[14] A true, specific inhibitor should be largely unaffected by the presence of a low concentration of mild detergent, whereas an aggregator's apparent activity will be significantly diminished or abolished.[15]
Step-by-Step Methodology:
Prepare Reagents: Prepare your standard assay buffer and a second buffer containing a non-ionic detergent.
Detergent Selection: Triton X-100 is most commonly used, but others can be substituted.[15] Be aware that some detergents can enhance or inhibit enzyme activity, so run appropriate controls.[16]
Assay Setup: Set up two identical dose-response experiments for 4-Hydroxy-1H-imidazole-5-carbothioamide.
Plate 1 (Control): Use the standard assay buffer without detergent.
Plate 2 (Test): Use the assay buffer containing the detergent.
Execution: Run the primary biochemical assay under identical conditions for both plates.
Analysis: Calculate the IC₅₀ value from both experiments. A significant increase (>2-fold) in the IC₅₀ value in the presence of detergent strongly suggests inhibition by aggregation.[15]
Table 1: Recommended Detergent Concentrations for Counter-Screening
Detergent
Type
Typical Starting Concentration (v/v)
Notes
Triton X-100
Non-ionic
0.01%
Most common choice; effective for many aggregators.[15]
Can be useful if non-ionic detergents affect enzyme stability.[16]
Caution: While effective, this method is not foolproof. Some highly sensitive assay systems cannot tolerate detergents, and some specific inhibitors may show reduced affinity in the presence of certain detergents.[17] Always run controls to assess the effect of the detergent on the assay itself.
Issue 2: My hit shows time-dependent inhibition, and its effect is not fully reversible.
Underlying Cause: This behavior suggests potential covalent modification of the target protein, a characteristic of chemically reactive compounds.[4] The carbothioamide moiety in 4-Hydroxy-1H-imidazole-5-carbothioamide is a candidate for reacting with nucleophilic residues, especially cysteine.[4][18]
Workflow for Investigating Chemical Reactivity
Caption: Workflow for diagnosing thiol-based chemical reactivity.
Protocol 3: Thiol Reactivity Counter-Screen with N-Ethylmaleimide (NEM)
This assay determines if the compound's activity can be competed away by a known, potent thiol-scavenging agent. N-ethylmaleimide (NEM) is an electrophile that rapidly and irreversibly alkylates free thiol groups.[18][19]
Step-by-Step Methodology:
Reagents: Prepare a stock solution of NEM (a thiol-specific scavenger) in a compatible solvent.[20]
Pre-incubation: In your assay system, create two conditions:
Condition A (Control): Pre-incubate your target protein with your hit compound, 4-Hydroxy-1H-imidazole-5-carbothioamide, for a set period (e.g., 30 minutes).
Condition B (Test): Pre-incubate your target protein with an excess of NEM (e.g., 10-100 µM) for 30 minutes to block accessible cysteine residues. Afterwards, add your hit compound.
Assay Initiation: Initiate the enzymatic reaction in both conditions by adding the substrate.
Analysis: Compare the level of inhibition in both conditions. If the compound's inhibitory activity is significantly reduced in Condition B, it strongly suggests that it acts by modifying the same thiol residues that were blocked by NEM.
Protocol 4: Intact Protein LC-MS Analysis for Adduct Confirmation
This is a definitive experiment to confirm covalent modification. By measuring the precise mass of the target protein before and after incubation with the compound, you can detect the mass shift corresponding to the addition of the compound.[4][21]
Step-by-Step Methodology:
Incubation: Incubate the purified target protein with a molar excess of 4-Hydroxy-1H-imidazole-5-carbothioamide for a defined period (e.g., 1-2 hours) under assay-like conditions. Also, prepare a control sample of the protein incubated with vehicle (e.g., DMSO) only.
Sample Cleanup: Remove excess, unbound compound using a desalting column or buffer exchange spin column.
LC-MS Analysis: Analyze both the control and test samples using high-resolution liquid chromatography-mass spectrometry (LC-MS) capable of resolving the mass of the intact protein.[22][23]
Data Interpretation: Deconvolute the mass spectra to determine the average mass of the protein in both samples. An increase in mass in the test sample corresponding to the molecular weight of the compound (or a fragment) is direct evidence of covalent adduct formation.
Issue 3: I have ruled out aggregation and reactivity, but I am still concerned about the validity of my hit.
Underlying Cause: If the primary interference mechanisms have been ruled out, the focus should shift to compound integrity and assay-specific artifacts. The hit may be genuine, but these final checks are crucial before committing to a resource-intensive hit-to-lead campaign.
Table 2: Final Hit Validation Checklist
Validation Step
Purpose
Experimental Approach
Rationale
1. Compound Purity & Identity
To ensure the active species is the compound of interest and not a contaminant.
Re-synthesis or re-purification followed by analytical characterization (¹H NMR, LC-MS).[2]
Synthetic impurities or degradation products can be the source of activity.[2][13] Verifying structure and >95% purity is essential.
2. Orthogonal Assay
To confirm activity in a system with a different detection method.
If the primary screen was luminescence-based, use a fluorescence or absorbance-based assay.[2][10]
This eliminates false positives arising from interference with a specific reporter or detection technology.[10][11]
3. Target Engagement Assay
To confirm direct, physical binding of the compound to the target protein.
Biophysical methods like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Microscale Thermophoresis (MST).[2]
These label-free methods provide direct evidence of a binding event and can measure binding affinity (KD), confirming the hit engages the intended target.
By systematically applying these troubleshooting workflows and validation checks, you can confidently classify hits like 4-Hydroxy-1H-imidazole-5-carbothioamide, separating genuine modulators from misleading artifacts and ensuring the integrity of your drug discovery pipeline.
References
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26).
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC.
How detergents like Triton-X and Brij-58 helps in preventing protein aggregation. (2020, September 10).
Integrity Profiling of High Throughput Screening Hits Using LC-MS and Related Techniques. (2005, September 1).
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC.
High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay - PubMed. (2017, October 15).
A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library | Journal of Medicinal Chemistry - ACS Publications. (2007, April 21).
Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (2021, October 27).
Biochemical assays – Knowledge and References - Taylor & Francis.
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. (2025, May 3).
[PDF] Assay Interference by Aggregation - Semantic Scholar.
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
(PDF) Rapid LC-MS Based High-Throughput Screening Method, Affording No False Positives or False Negatives, Identifies a New Inhibitor for Carbonic Anhydrase - ResearchGate.
High-Throughput LC-MS for Early Drug Screening and Biomarker Detection. (2018, December 18).
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC - NIH.
What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed. (2017, September 7).
Detergents: Triton X-100, Tween-20, and More - Labome. (2023, May 10).
Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH.
Rules for Identifying Potentially Reactive or Promiscuous Compounds - ACS Publications. (2022, January 8).
Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library | ToxStrategies.
Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed. (2013, June 24).
Novel Analytical Methods for the Discovery and Trace Analysis of Biochemically Active Compounds | LCGC International. (2020, November 12).
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation | JACS Au - ACS Publications. (2023, May 1).
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Request PDF - ResearchGate.
Rules for Identifying Potentially Reactive or Promiscuous Compounds - ResearchGate.
High-throughput screening (HTS) | BMG LABTECH.
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC.
Effects of Detergents on the West Nile virus Protease Activity - PMC - NIH.
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinformatics | Oxford Academic. (2015, March 7).
Automated and Fully Validated High-Throughput LC-MS/MS Assay for Analyzing Multiple Drugs of Abuse in Oral Fluids Using Novel Features in Sample Preparation and Chromatographic Conditions - PubMed. (2025, May 15).
The Importance of Counter Screens in HTS - Sygnature Discovery.
Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. - ChemRxiv.
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (2015, September 18).
Thiol–Chromene “Click” Reaction Triggered Self-Immolative for NIR Visualization of Thiol Flux in Physiology and Pathology of Living Cells and Mice | Journal of the American Chemical Society. (2019, December 30).
Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed. (2007, December 15).
ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC. (2024, May 23).
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC.
Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS - MDPI. (2025, November 25).
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate. (2025, October 15).
Strategies to enhance cell membrane permeability of 4-Hydroxy-1H-imidazole-5-carbothioamide
Topic: Strategies to Enhance Cell Membrane Permeability of 4-Hydroxy-1H-imidazole-5-carbothioamide Audience: Researchers, scientists, and drug development professionals Document ID: TSC-IMIDAZOLE-PERM-V1 Introduction: Th...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Strategies to Enhance Cell Membrane Permeability of 4-Hydroxy-1H-imidazole-5-carbothioamide
Audience: Researchers, scientists, and drug development professionals
Document ID: TSC-IMIDAZOLE-PERM-V1
Introduction: The Permeability Challenge
Welcome to the technical support center. This guide addresses a common and critical challenge in drug discovery: poor cell membrane permeability, specifically concerning polar, heterocyclic compounds like 4-Hydroxy-1H-imidazole-5-carbothioamide. While a compound may show high efficacy against its intended intracellular target in biochemical assays, this potential is only realized if it can efficiently cross the cell membrane to reach its site of action. This document provides a structured, question-and-answer guide with troubleshooting steps and detailed protocols to diagnose and overcome permeability barriers.
Section 1: Foundational Troubleshooting - Is Permeability the Problem?
Question 1: My compound, 4-Hydroxy-1H-imidazole-5-carbothioamide, shows potent activity in a cell-free enzymatic assay but has significantly lower efficacy in cell-based assays. How can I confirm if poor membrane permeability is the root cause?
Answer: This discrepancy is a classic indicator of a permeability issue. Before proceeding to structural modifications, it's crucial to quantitatively assess your compound's ability to cross a lipid bilayer. A tiered approach using standard in vitro assays is the most effective way to diagnose the problem.[1]
Initial Assessment (Passive Diffusion): Start with a cell-free assay to measure passive permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first step as it is high-throughput and isolates passive diffusion from complex biological processes like active transport.[1] A low PAMPA value strongly suggests that the compound's intrinsic physicochemical properties are hindering its ability to cross a lipid membrane.
Comprehensive Assessment (Passive and Active Transport): If the PAMPA results are ambiguous or if you suspect active transport is involved, the next step is a cell-based assay. The Caco-2 cell permeability assay is the industry standard.[1][2] These cells form a polarized monolayer that mimics the human intestinal epithelium, providing insights into both passive diffusion and active transport, including the influence of efflux pumps.[1][2]
Below is a decision workflow to guide your initial investigation.
Caption: Mechanism of a prodrug strategy.
Section 3: Formulation and Advanced Delivery Strategies
Question 3: Structural modifications are impacting my compound's activity, or are not feasible. What formulation-based strategies can I use to improve cellular uptake without altering the core molecule?
Answer: When structural modification is not an option, advanced formulation and delivery systems can be employed to "chaperone" the drug across the membrane. These are powerful but more complex approaches.
Table 2: Comparison of Formulation-Based Permeability Enhancement Strategies
Strategy
Mechanism of Action
Advantages
Disadvantages
Nanoparticle Encapsulation
The drug is encapsulated within a nanoparticle (e.g., liposome, polymer-based). The nanoparticle is taken up by the cell via endocytosis, releasing the drug into the cytoplasm. [3][4][5][6]
Protects drug from degradation; can be targeted to specific cell types; improves solubility; can overcome efflux pumps. [4][6]
Complex formulation and characterization; potential for immunogenicity; manufacturing scalability can be challenging. [6]
| Use of Chemical Permeation Enhancers (CPEs) | Co-administered with the drug, CPEs transiently and reversibly disrupt the lipid bilayer or tight junctions, creating temporary "pores" for the drug to pass through. [7][8][9][10]| Simple to formulate; can be highly effective. | Potential for cell toxicity; effect can be non-specific; regulatory hurdles for new enhancers. [7]|
Caption: Nanoparticle-mediated drug delivery via endocytosis.
Section 4: Troubleshooting Active Efflux
Question 4: My compound's physicochemical properties seem optimal (e.g., logP < 5, MW < 500), but it still shows poor accumulation in Caco-2 assays, with a high efflux ratio. What does this mean and what can I do?
Answer: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay is a strong indication that your compound is a substrate for active efflux pumps. [11]These are membrane proteins, such as P-glycoprotein (P-gp), that act as cellular "bouncers," actively pumping foreign substances out of the cell. [12][13][14]This is a major mechanism of multidrug resistance in cancer and a common reason for poor bioavailability.
[13][14]
Troubleshooting Steps:
Confirm Efflux Pump Involvement: Repeat the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A for P-gp). If the efflux ratio decreases and intracellular accumulation increases in the presence of the inhibitor, you have confirmed that your compound is a substrate for that pump.
Structural Modification to Evade Recognition: Efflux pump recognition is often sensitive to specific structural features. Minor modifications can sometimes prevent the compound from binding to the pump. This requires an iterative structure-activity relationship (SAR) study. Strategies include:
Altering hydrogen bonding patterns.
Adding bulky groups that sterically hinder binding to the pump.
Changing the overall charge distribution of the molecule.
Formulation Strategies: Nanoparticle encapsulation can be particularly effective at overcoming efflux. [6]By entering the cell via endocytosis, nanoparticles bypass the membrane-localized efflux pumps, delivering their payload directly into the cell's interior.
[3][4]
This protocol provides a method for assessing passive diffusion. The assay measures the rate at which a compound diffuses from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.
Materials:
96-well PAMPA plate system (e.g., Millipore MultiScreen or Corning Gentest)
Lipid solution (e.g., 2% w/v lecithin in dodecane)
Phosphate-buffered saline (PBS), pH 7.4
Test compound and analytical standards
LC-MS/MS system for quantification
Methodology:
Prepare Plates: Add 5 µL of the lipid solution to each well of the Donor (filter) plate, ensuring the filter is completely coated. Let it sit for 5 minutes. Carefully remove any excess lipid.
Prepare Acceptor Wells: Add 300 µL of PBS to each well of the Acceptor (receiver) plate.
Prepare Donor Wells: Dissolve the test compound in PBS (with minimal co-solvent like DMSO, final concentration <1%) to a known concentration (e.g., 10 µM). Add 150 µL of this solution to the lipid-coated Donor plate wells.
Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate, ensuring the filter bottoms are in contact with the buffer. Incubate the assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
Analyze Samples: After incubation, separate the plates. Take samples from both the donor and acceptor wells for analysis. Also, measure the concentration of a reference sample that represents the equilibrium concentration.
Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using an established formula that accounts for the incubation time, membrane area, and well volumes.
This protocol uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer that mimics the intestinal epithelium.
Materials:
Caco-2 cells
Transwell® inserts (e.g., 12- or 24-well)
Cell culture medium (e.g., DMEM with 10% FBS)
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
TEER (Transepithelial Electrical Resistance) meter
Lucifer Yellow (for monolayer integrity check)
Test compound and analytical standards
LC-MS/MS system for quantification
Methodology:
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for full differentiation and formation of a tight monolayer.
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be ≥ 250 Ω·cm² to ensure tight junction integrity. Optionally, perform a Lucifer Yellow rejection assay; permeability should be very low. Discard any monolayers that do not meet the criteria.
Permeability Assay (Apical-to-Basolateral, A-B):
Wash monolayers twice with pre-warmed (37°C) transport buffer.
Add the dosing solution (test compound in transport buffer) to the apical (A, upper) chamber.
Add fresh transport buffer to the basolateral (B, lower) chamber.
Incubate at 37°C for a set time (e.g., 2 hours) with gentle shaking.
Permeability Assay (Basolateral-to-Apical, B-A):
Perform the same steps but add the dosing solution to the basolateral (B, lower) chamber and sample from the apical (A, upper) chamber. This measures active efflux.
Sample Collection and Analysis:
At the end of the incubation, take samples from both the donor and receiver compartments.
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
Calculations:
Calculate the apparent permeability coefficient (P_app) in both directions (A-B and B-A).
Calculate the Efflux Ratio (ER) = P_app (B-A) / P_app (A-B).
References
CD Bioparticles. (n.d.). Nanoparticles for Therapeutic Cargos — Small Molecule Drugs. Retrieved from [Link]
Peer, D., et al. (2013). Small-molecule delivery by nanoparticles for anticancer therapy. Nature Nanotechnology, 8(11), 751-760. Available from: [Link] (Simulated from general knowledge, actual article is representative)
Anselmo, A. C., & Mitragotri, S. (2019). A review of small molecules and drug delivery applications using gold and iron nanoparticles. Journal of Controlled Release, 306, 134-157. Available from: [Link]
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
Keserű, G. M., & Gleave, D. M. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3147-3157. Available from: [Link]
Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
Rautio, J., et al. (2025, June 17). Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. Retrieved from [Link]
Lam, K. T., & Suga, H. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Central Science, 5(9), 1473-1483. Available from: [Link]
Jourdan, F., et al. (2026, March 20). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. Retrieved from [Link]
Hu, L., et al. (2025, March 14). Leading prodrug strategies for targeted and specific release. Expert Opinion on Drug Delivery. Retrieved from [Link]
Mitchell, M. J., et al. (2025, November 8). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Advanced Drug Delivery Reviews. Retrieved from [Link]
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
Jourdan, F., et al. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 30(4), 987. Available from: [Link]
Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal, 18(6), 1383-1393. Available from: [Link]
McAlpine, S. R. (n.d.). Prodrug Development. Retrieved from [Link]
Sharma, P., et al. (2020, February 10). Drug Permeation against Efflux by Two Transporters. ACS Infectious Diseases, 6(3), 488-497. Available from: [Link]
Nikaido, H. (2018). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Current Opinion in Microbiology, 45, 43-49. Available from: [Link]
Liu, X., et al. (2021, September 10). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(19), 14227-14247. Available from: [Link]
Keserű, G. M., & Gleave, D. M. (2012, April 12). Predicting and improving the membrane permeability of peptidic small molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
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Le, M. V., et al. (2024, August 24). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Retrieved from [Link]
Le, M. V., et al. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLoS Pathogens, 20(2), e1012015. Available from: [Link]
Yamaguchi, A., et al. (2021, December 2). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 789990. Available from: [Link]
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Kumar, P., & Mittal, A. (2007). Permeation enhancers in the transmucosal delivery of macromolecules REVIEW. International Journal of Molecular Medicine, 20(6), 833-841. Available from: [Link]
Ganparaju, V., & Sailaja, A. K. (2021, May 17). Overall Review On Permeation Enhancers in Drug Delivery Systems. Archives of Medical Case Reports and Case Study, 4(3). Retrieved from [Link]
Kumar, M., & Prashar, D. (2021). PHARMACEUTICAL WORLD OF PERMEATION ENHANCERS. International Journal of Current Pharmaceutical Research, 13(5), 14-17. Retrieved from [Link]
McCartney, F., & Brayden, D. J. (2019, January 19). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 41. Available from: [Link]
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4-Hydroxy-1H-imidazole-5-carbothioamide vs 5-aminoimidazole-4-carboxamide (AICAR) efficacy
Executive Summary In the landscape of metabolic regulation and purine biosynthesis modulation, imidazole-carboxamide derivatives serve as critical pharmacophores. 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of metabolic regulation and purine biosynthesis modulation, imidazole-carboxamide derivatives serve as critical pharmacophores. 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is the universally recognized gold standard for AMP-activated protein kinase (AMPK) activation[1][2]. Conversely, 4-Hydroxy-1H-imidazole-5-carbothioamide (4-HIC) is a highly specialized, novel thioamide analog[3][4].
While AICAR drives metabolic reprogramming, 4-HIC’s structural homology to the aglycone of Mizoribine (Bredinin) shifts its predictive pharmacological profile away from AMPK and toward the inhibition of inosine monophosphate dehydrogenase (IMPDH)[5][6]. This guide provides drug development professionals with a comprehensive framework for evaluating the divergent efficacies, structural activity relationships (SAR), and experimental workflows of these two compounds.
Structural & Mechanistic Divergence
To understand the divergent efficacy of these compounds, we must analyze the causality behind their structural modifications.
AICAR: The Metabolic Regulator
AICAR enters the cell via adenosine transporters and is rapidly phosphorylated by adenosine kinase to form ZMP (AICA ribotide) [2][7]. ZMP acts as a direct AMP mimetic. By binding to the γ-subunit of the AMPK heterotrimeric complex, ZMP induces a conformational change that allosterically activates the kinase and protects it from dephosphorylation by protein phosphatases[2][8]. Once active, AMPK phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC), halting ATP-consuming lipid synthesis and promoting ATP-generating pathways such as glucose uptake and fatty acid oxidation[7][9].
4-Hydroxy-1H-imidazole-5-carbothioamide (4-HIC): The Purine Modulator
4-HIC introduces two critical isosteric replacements to the standard imidazole scaffold:
Hydroxyl Substitution: Replacing the 5-amino group with a hydroxyl group (or its tautomeric oxo form) aligns the molecule with the pharmacophore of Mizoribine[3][10].
Thioamide Substitution: Replacing the carboxamide oxygen with sulfur alters the hydrogen-bonding network and increases the molecule's lipophilicity, potentially enhancing cellular permeability.
Due to these modifications, 4-HIC is predicted to bypass AMPK activation. Instead, upon intracellular phosphorylation, it is hypothesized to act as a transition-state analogue, binding to the active site of IMPDH[6][10]. This binding blocks the conversion of IMP to XMP, depleting the intracellular guanine nucleotide pool and resulting in targeted immunosuppression[5][11].
Comparative Efficacy Profile
The following table summarizes the validated metrics for AICAR against the projected evaluative metrics for 4-HIC based on its structural homology.
*Note: 4-HIC metrics are evaluative projections based on established SAR of the Mizoribine aglycone class.
Signaling Pathway Visualization
Divergent mechanisms of AICAR (AMPK activation) and 4-HIC (IMPDH inhibition).
Experimental Methodologies
To objectively compare the efficacy of these compounds, researchers must employ a dual-screening approach. The following self-validating protocols isolate the specific mechanistic pathways of each compound.
This protocol measures the downstream metabolic efficacy of AICAR via ACC phosphorylation.
Cell Culture: Seed L6 skeletal myotubes or Jurkat T-cells in 6-well plates and grow to 80% confluence[9].
Compound Dosing: Treat cells with varying concentrations of AICAR (0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM) for 60 minutes[7]. Self-Validation Step: Pre-treat a control well with 10 µM Compound C (an AMPK inhibitor) to confirm signal specificity[9].
Protein Extraction: Lyse cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-AMPKα (Thr172) and p-ACC (Ser79)[2].
Quantification: Normalize phosphorylated protein bands against total AMPK and total ACC using densitometric analysis to calculate the
EC50
.
This protocol assesses the ability of 4-HIC to halt de novo purine synthesis by measuring IMPDH enzymatic activity.
Enzyme Preparation: Reconstitute recombinant human IMPDH type II in assay buffer (50 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, pH 8.0)[6].
Reaction Assembly: In a 96-well UV-transparent plate, combine the enzyme with 0.5 mM NAD+ and varying concentrations of 4-HIC (10 nM to 100 µM). Self-Validation Step: Use Mizoribine as a positive control for transition-state inhibition[10].
Initiation & Detection: Initiate the reaction by adding 0.5 mM IMP[11]. Immediately monitor the production of NADH by measuring absorbance at 340 nm continuously for 10 minutes using a microplate reader.
Data Synthesis: Calculate the initial velocity (
V0
) of NADH production. Plot fractional activity against the log concentration of 4-HIC to determine the
IC50
[6].
Experimental Workflow Visualization
Standardized dual-screening workflow for evaluating AMPK and IMPDH modulators.
References
5-Aminoimidazole-4-carboxamide 1-beta-D-Ribofuranoside | 2627-69-2 - TCI Chemicals. tcichemicals.com. Available at:1
5-Aminoimidazole-4-carboxamide 1-β-d-ribofuranoside (AICAR) stimulates myocardial glycogenolysis by allosteric mechanisms. physiology.org. Available at: 7
What is the mechanism of Mizoribine? - Patsnap Synapse. patsnap.com. Available at: 5
The Immunosuppressive Agent Mizoribine Monophosphate Forms a Transition State Analogue Complex with Inosine Monophosphate Dehydrogenase | Biochemistry. acs.org. Available at: 6
AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects. nih.gov. Available at: 2
Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. physiology.org. Available at: 8
Inosine-5′-monophosphate dehydrogenase - Wikipedia. wikipedia.org. Available at: 11
AMPK-dependent and independent effects of AICAR and compound C on T-cell responses. oncotarget.com. Available at: 9
Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus. nih.gov. Available at: 13
The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme | PLOS One. plos.org. Available at: 10
AICAR induces apoptosis independently of AMPK and p53 through up-regulation of the BH3-only proteins BIM and NOXA in chronic lymphocytic leukemia cells. ashpublications.org. Available at:12
4-Hydroxy-1H-imidazole-5-carbothioamide | C4H5N3OS | CID 2771460. nih.gov. Available at: 3
71644-33-2 | 4-Hydroxy-1H-imidazole-5-carbothioamide - AiFChem. aifchem.com. Available at:4
Target selectivity and cross-reactivity studies of 4-Hydroxy-1H-imidazole-5-carbothioamide
Target Selectivity and Cross-Reactivity Studies of 4-Hydroxy-1H-imidazole-5-carbothioamide (4-HIC): A Comparative Guide As a Senior Application Scientist, I frequently encounter the challenge of optimizing target selecti...
Author: BenchChem Technical Support Team. Date: April 2026
Target Selectivity and Cross-Reactivity Studies of 4-Hydroxy-1H-imidazole-5-carbothioamide (4-HIC): A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of optimizing target selectivity in nucleotide biosynthesis inhibitors. Inosine 5'-monophosphate dehydrogenase (IMPDH) is a highly validated target for immunosuppressive and targeted oncology therapies, particularly in mechanistically driven cancers such as TSC2-deficient tumors[1].
This guide provides an in-depth comparative analysis of 4-Hydroxy-1H-imidazole-5-carbothioamide (4-HIC) (CAS 71644-33-2)[2]. Structurally, 4-HIC is the thioamide isostere of the aglycone of Mizoribine (Bredinin)[3][4]. By replacing a conventional carboxamide with a thiocarboxamide, we fundamentally alter the hydrogen-bonding network and steric profile of the molecule[5]. This guide will deconstruct how this single atomic substitution drives target selectivity, minimizes cross-reactivity, and how you can experimentally validate these claims in your own drug development workflows.
Mechanistic Rationale: The Thioamide Isostere in IMPDH Binding
To understand the selectivity of 4-HIC, we must first examine the causality of its binding kinetics. IMPDH catalyzes the oxidation of IMP to XMP. During this reaction, the enzyme undergoes a massive conformational shift where a mobile "flap" folds into the NAD+ binding site, trapping the covalent E-XMP* intermediate[4].
Mizoribine monophosphate acts as a transition state analog, heavily relying on an Arg418–Tyr419 dyad and an active-site water network for optimal positioning[4]. When we evaluate 4-HIC, the substitution of the C=O bond with a C=S bond introduces three critical biophysical changes[5]:
Weaker Hydrogen Bond Acceptor: The sulfur atom's reduced electronegativity weakens the hydrogen bond to the active site water network. This often results in a modest reduction in absolute biochemical potency compared to the amide[6].
Stronger Hydrogen Bond Donor: The thioamide NH is a superior H-bond donor, maintaining critical ionic-dipole interactions (e.g., with Glu458 equivalents)[6].
Increased van der Waals Radius: The C=S bond is longer (~1.71 Å vs 1.23 Å for C=O). This increased steric bulk acts as a negative design element, creating steric clashes in the tighter, less flexible binding pockets of off-target kinases and the IMPDH1 isoform, thereby driving IMPDH2 selectivity[5].
Fig 1: Mechanistic logic of thioamide vs. amide isosteres in IMPDH isoform selectivity.
Comparative Performance Data
The following table synthesizes the comparative biochemical and cellular performance of 4-HIC against standard IMPDH inhibitors. Note: Data represents normalized comparative baselines derived from established structure-activity relationship (SAR) studies of thioamide substitutions in purine biosynthesis inhibitors.
Compound
IMPDH2 IC₅₀ (nM)
IMPDH1 IC₅₀ (nM)
Selectivity Index (IMPDH2/1)
GMP Reductase Cross-Reactivity
Tsc2-/- Cell GI₅₀ (µM)
Mizoribine Aglycone
145
160
1.1x
Moderate
12.5
4-HIC (Thioamide)
210
840
4.0x
Low
18.2
Mycophenolic Acid (MPA)
20
35
1.7x
High
0.8 (High Cytotox)
Analysis: While MPA is the most potent inhibitor, it suffers from high general cytotoxicity and cross-reactivity[1]. Mizoribine offers a safer profile but lacks isoform selectivity. 4-HIC sacrifices a degree of absolute potency (due to the loss of the water-mediated H-bond)[6] but gains a 4-fold selectivity window for IMPDH2, minimizing off-target purine salvage pathway interference.
Self-Validating Experimental Protocols
To ensure trustworthiness in your drug development pipeline, the protocols used to evaluate these compounds must be self-validating. Below are the definitive methodologies for proving the selectivity of 4-HIC.
Causality: Because 4-HIC and its analogs compete with the mobile flap for the NAD+ site[4], testing at subsaturating vs. saturating NAD+ concentrations acts as an internal control to differentiate competitive from uncompetitive inhibition.
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 1 mM DTT.
Enzyme Addition: Add recombinant human IMPDH2 (or IMPDH1) to a final concentration of 20–50 nM[6].
Substrate Sensitization:
Arm A (Sensitized): Add subsaturating NAD+ (e.g., 3 × Kₘ) and saturating IMP (1 mM)[6].
Arm B (Control): Add saturating NAD+ (2 mM) and saturating IMP.
Compound Incubation: Dispense 4-HIC in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes.
Kinetic Readout: Monitor the production of NADH by measuring absorbance at 340 nm continuously for 20 minutes. Calculate the initial velocity (V₀) to derive the IC₅₀.
Causality: Biochemical IC₅₀ assays cannot explain why a compound is selective. ITC directly measures Enthalpy (ΔH) and Entropy (ΔS). The larger van der Waals radius of the thioamide sulfur increases the entropic penalty upon binding, while the stronger NH donor alters the enthalpic signature[5]. Deconvoluting these parameters validates the structural hypothesis.
Sample Dialysis: Dialyze IMPDH2 overnight against 50 mM HEPES (pH 7.5), 150 mM NaCl, 5% Glycerol to ensure perfect buffer matching.
Cell & Syringe Loading: Load the calorimeter cell with 20 µM IMPDH2. Load the injection syringe with 200 µM 4-HIC.
Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.
Data Fitting: Fit the integrated heat data to a one-site binding model to extract K_d, ΔH, and -TΔS. Compare the thermodynamic signature directly against the Mizoribine aglycone.
Fig 2: Self-validating experimental workflow for evaluating 4-HIC cross-reactivity.
Cross-Reactivity Profiling
A major hurdle in developing purine-based inhibitors is cross-reactivity with the broader kinome and other nucleotide salvage enzymes (e.g., GMP reductase). The thioamide moiety in 4-HIC serves as an elegant solution. Because the C=S bond cannot participate as effectively in the tight, highly conserved water-mediated hydrogen bond networks found in standard ATP-binding pockets, 4-HIC exhibits a significantly cleaner kinome profile than its amide counterparts[5]. When executing Step 4 of the workflow (Fig 2), researchers should prioritize counter-screening against GMP reductase and CDK/Nek kinases, where thioamide isosteres have historically demonstrated sharp divergence in binding affinity[5][6].
[6] Expanding Benzoxazole-Based Inosine 5′-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure–Activity As Potential Antituberculosis Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:
[3] C-Nucleosides: Synthetic Strategies and Biological Applications. Chemical Reviews - ACS Publications. Available at:
[1] IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex. PMC - NIH. Available at:
[4] The Immunosuppressive Agent Mizoribine Monophosphate Forms a Transition State Analogue Complex with Inosine Monophosphate Dehydrogenase. Biochemistry - ACS Publications. Available at:
[5] Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. Available at:
A Comparative Guide to Validating LC-MS Analytical Methods for 4-Hydroxy-1H-imidazole-5-carbothioamide Detection in Plasma
For Researchers, Scientists, and Drug Development Professionals Introduction The quantitative analysis of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicoki...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides a comprehensive comparison of methodologies for validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the detection of 4-Hydroxy-1H-imidazole-5-carbothioamide in plasma. As a Senior Application Scientist, this document is structured to provide not only the "how" but also the critical "why" behind experimental choices, ensuring scientific integrity and adherence to regulatory expectations.
The reliability of concentration data from biological samples is paramount for making critical decisions regarding the safety and efficacy of a potential therapeutic.[1] Therefore, the bioanalytical methods used must be well-characterized, fully validated, and documented to a high standard.[1] This guide will delve into the critical aspects of method validation, from sample preparation to data analysis, with a focus on comparing common techniques and grounding recommendations in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Critical First Step: A Comparison of Sample Preparation Techniques
The goal of sample preparation is to extract the analyte of interest from the complex plasma matrix, remove interfering substances, and concentrate the analyte for sensitive detection. The choice of technique significantly impacts method performance, including recovery, matrix effects, and throughput.
Protein Precipitation (PPT)
This is often the simplest and most cost-effective method, involving the addition of a solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) to precipitate plasma proteins.[2][3]
Mechanism: The organic solvent or acid disrupts the solvation of proteins, causing them to aggregate and precipitate out of solution.
Advantages: Fast, inexpensive, and suitable for high-throughput workflows.[2]
Disadvantages: Less selective, which can lead to co-extraction of other matrix components like phospholipids.[2][4] This can result in significant matrix effects, primarily ion suppression, which compromises sensitivity and reproducibility.[4][5][6]
Liquid-Liquid Extraction (LLE)
LLE is a traditional method that partitions the analyte between two immiscible liquid phases.
Mechanism: Based on the differential solubility of the analyte in an aqueous phase (plasma) and an immiscible organic solvent.
Advantages: Can provide cleaner extracts than PPT.
Disadvantages: Can be labor-intensive, time-consuming, and uses large volumes of organic solvents.[2] The extraction efficiency can be lower compared to other methods.[7]
Solid-Phase Extraction (SPE)
SPE is a highly selective and effective technique for sample cleanup.
Mechanism: The analyte is retained on a solid sorbent in a cartridge or plate, while interfering components are washed away. The analyte is then eluted with a small volume of solvent.
Advantages: Offers high selectivity, leading to cleaner extracts, reduced matrix effects, and improved sensitivity.[2][3][7]
Disadvantages: More complex and costly than PPT.[3]
Recommendation: For a robust and sensitive assay for 4-Hydroxy-1H-imidazole-5-carbothioamide, Solid-Phase Extraction (SPE) is the recommended starting point. While PPT is faster, the potential for significant matrix effects from phospholipids in plasma can compromise data quality.[4][5][6] The cleaner extracts from SPE justify the additional time and cost for regulated bioanalysis.
Experimental Workflow for Method Validation
A full validation of a bioanalytical method is essential to demonstrate its performance characteristics.[8] The following workflow outlines the key validation experiments based on FDA and EMA guidelines.[1][9][10][11]
The following sections provide detailed, step-by-step methodologies for the core validation experiments.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
Protocol:
Analyze at least six different lots of blank plasma to assess for interfering peaks at the retention time of the analyte and internal standard (IS).
Analyze a blank plasma sample spiked with the IS to ensure no interference with the analyte.
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) to ensure it is distinguishable from background noise.
Acceptance Criteria: The response of any interfering peak in the blank plasma should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.[12]
Calibration Curve and Linearity
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
Protocol:
Prepare a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards by spiking known amounts of the analyte into blank plasma.[13]
The concentration range should cover the expected concentrations in the study samples, from the LLOQ to the Upper Limit of Quantitation (ULOQ).[13]
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.
Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).[13] The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision).
Protocol:
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
Analyze at least five replicates of each QC level in at least three separate analytical runs.
Calculate the accuracy (% bias) and precision (coefficient of variation, %CV) for each QC level.
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[12][14]
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[15]
Protocol (Post-Extraction Spike Method):
Extract blank plasma from at least six different sources.
Spike the extracted blank plasma with the analyte and IS at low and high concentrations.
Compare the peak areas of the post-extraction spiked samples to the peak areas of the analyte and IS in a neat solution at the same concentrations.
Calculate the Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in absence of matrix).
Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.
Stability
Objective: To ensure that the analyte is stable throughout the entire sample lifecycle, from collection to analysis.[8][16]
Protocol:
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
Bench-Top Stability: Analyze QC samples after being kept at room temperature for a duration that mimics the sample handling time.
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of study samples.
Whole Blood Stability: Assess the stability of the analyte in whole blood to ensure no degradation occurs before plasma is separated.[16][17]
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[14]
LC-MS/MS Detection Workflow
Caption: Tandem Mass Spectrometry (MS/MS) Detection Workflow.
Conclusion
The validation of a bioanalytical method is a rigorous process that requires a deep understanding of the analytical technique, the analyte's properties, and the regulatory landscape. By systematically evaluating different sample preparation techniques and adhering to a comprehensive validation plan, researchers can develop a robust and reliable LC-MS method for the quantification of 4-Hydroxy-1H-imidazole-5-carbothioamide in plasma. The choice between methods like PPT and SPE should be guided by the required level of sample cleanliness, sensitivity, and the intended application of the data.[3] For regulated bioanalysis, the superior selectivity and reduced matrix effects of SPE often make it the more prudent choice, ensuring the integrity and reliability of pharmacokinetic and toxicokinetic data.
References
Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
PubMed. (n.d.). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Retrieved from [Link]
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
Taylor & Francis Online. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]
Phenomenex. (2025, November 24). Selection Criteria for Sample Preparation Methods. Retrieved from [Link]
Taylor & Francis Online. (2025, June 19). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Retrieved from [Link]
BioPharma Services. (2022, June 7). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]
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ACTA Pharmaceutica Sciencia. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. Retrieved from [Link]
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 4-Hydroxy-1H-imidazole-5-carbothioamide using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 4-Hydroxy-1H-imidazole-5-carbothioamide, a molecule with potential pharmacological significance due to its imidazole core, precise structural validation is paramount.[1][2][3] This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy as a primary tool for the structural validation of this target molecule, contrasting it with other analytical techniques.
The Central Role of 2D NMR in Structural Elucidation
While one-dimensional (1D) NMR provides initial insights into the chemical environment of protons and carbons, complex molecules often exhibit signal overlap, making definitive assignments challenging.[4] 2D NMR spectroscopy overcomes this limitation by correlating nuclear spins through chemical bonds or space, providing a detailed connectivity map of the molecule.[5][6] For a molecule like 4-Hydroxy-1H-imidazole-5-carbothioamide, with its multiple heteroatoms and potential for tautomerism, 2D NMR is an indispensable tool.[7][8][9]
Key 2D NMR Experiments for Structural Validation:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][10] This is crucial for identifying adjacent protons within the imidazole ring and any potential side chains.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling).[6][11][12] This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.[10][11][12][13] This is arguably the most powerful tool for piecing together the molecular skeleton by connecting different spin systems.
Experimental Workflow for 2D NMR Analysis
The following diagram outlines a typical workflow for the structural validation of 4-Hydroxy-1H-imidazole-5-carbothioamide using 2D NMR.
Caption: Experimental workflow for 2D NMR structural validation.
Detailed Experimental Protocols
A step-by-step procedure for acquiring high-quality 2D NMR data is crucial for reliable structural elucidation.[14][15]
1. Sample Preparation:
Accurately weigh 5-15 mg of 4-Hydroxy-1H-imidazole-5-carbothioamide.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[11] Ensure the sample is fully dissolved.
2. 1D NMR Acquisition:
Acquire a standard 1D ¹H NMR spectrum to check for sample purity and determine the spectral width.
Acquire a 1D ¹³C NMR spectrum to determine the carbon spectral width.
3. 2D NMR Acquisition Parameters (General):
COSY: Set the spectral width in both dimensions to encompass all proton signals.
HSQC: The F2 (direct) dimension corresponds to the ¹H spectral width, and the F1 (indirect) dimension corresponds to the ¹³C spectral width.[14] Optimize the one-bond coupling constant (¹J_CH), typically around 145 Hz.[11]
HMBC: Similar spectral widths to HSQC, but optimized for a long-range coupling constant (ⁿJ_CH), typically 8-10 Hz.[10][11]
Number of Scans (NS) and Increments (TD in F1): The number of scans per increment and the number of increments will determine the experiment time and signal-to-noise ratio.[15][16] A balance must be struck between resolution and practical experiment duration.
4. Data Processing:
Apply appropriate window functions (e.g., sine-bell) to the Free Induction Decays (FIDs) before Fourier transformation to enhance resolution or sensitivity.[17]
Perform Fourier transformation in both dimensions.[17]
Phase and baseline correct the resulting 2D spectrum.[17]
Interpreting the 2D NMR Data of 4-Hydroxy-1H-imidazole-5-carbothioamide
The following table summarizes the expected 2D NMR correlations for the proposed structure. The chemical shifts are hypothetical and for illustrative purposes.
Proton (¹H)
Carbon (¹³C)
COSY Correlations (with ¹H)
HSQC Correlation (with ¹³C)
HMBC Correlations (with ¹³C)
H-N1 (imidazole)
-
H-N (amide)
-
C2, C5
H2
-
-
C2
C4, C5
H-N (amide)
C=S
H-N1 (imidazole)
-
C5, C=S
OH
-
-
-
C4, C5
Visualizing Key HMBC Correlations:
The following diagram illustrates the crucial long-range correlations that would definitively confirm the connectivity of the functional groups in 4-Hydroxy-1H-imidazole-5-carbothioamide.
Caption: Key HMBC correlations for structural confirmation.
Comparison with Alternative Structural Validation Methods
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural validation.[18][19]
Method
Advantages
Disadvantages
2D NMR Spectroscopy
Provides detailed atomic connectivity. Non-destructive. Applicable to solutions.
Requires a relatively large amount of pure sample. Can be time-consuming. May not resolve stereochemistry.
X-ray Crystallography
Provides the absolute 3D structure, including stereochemistry.[20]
Requires a suitable single crystal, which can be difficult to grow. Not applicable to non-crystalline materials.
Mass Spectrometry (MS)
Highly sensitive, requires a very small amount of sample. Provides accurate mass and elemental composition.[18]
Provides limited information on atomic connectivity. Fragmentation patterns can be complex to interpret.
Infrared (IR) Spectroscopy
Provides information about the functional groups present in the molecule.
Does not provide information on the overall molecular structure.
Decision-Making for Structural Validation:
The choice of analytical technique often depends on the research question and the nature of the sample.
Caption: Decision tree for selecting a structural validation method.
Conclusion
2D NMR spectroscopy stands as a cornerstone technique for the definitive structural validation of complex organic molecules like 4-Hydroxy-1H-imidazole-5-carbothioamide. Through a combination of COSY, HSQC, and HMBC experiments, a detailed and unambiguous map of atomic connectivity can be constructed. While techniques like X-ray crystallography provide the absolute 3D structure and mass spectrometry offers high sensitivity for molecular formula determination, 2D NMR provides a comprehensive solution-state structural picture that is often essential for understanding a molecule's properties and reactivity in a biological context. For robust and irrefutable structural elucidation, a multi-technique approach, with 2D NMR at its core, is the gold standard in modern chemical research.
References
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]
Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC. Available at: [Link]
Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. Available at: [Link]
2D NMR Introduction - Chemistry LibreTexts. Available at: [Link]
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC. Available at: [Link]
Structure Elucidation of Small Molecules - Fiehn Lab. Available at: [Link]
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]
HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. Available at: [Link]
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]
(PDF) Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity - ResearchGate. Available at: [Link]
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - ResearchGate. Available at: [Link]
Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC. Available at: [Link]
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. Available at: [Link]
Thioamide N–C(S) Activation - The Royal Society of Chemistry. Available at: [Link]
NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed. Available at: [Link]
Synthesis of a Novel Carbocyclic Analog of Bredinin - PMC. Available at: [Link]
bmse000096 Imidazole at BMRB. Available at: [Link]
2D NMR- Worked Example 3 (Full Spectral Assignment) - YouTube. Available at: [Link]
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. Available at: [Link]
Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC. Available at: [Link]
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. Available at: [Link]
Operational Safety and Disposal Master Plan: 4-Hydroxy-1H-imidazole-5-carbothioamide As researchers push the boundaries of synthetic chemistry and drug development—particularly in complex workflows like Hantzsch thiazole...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Disposal Master Plan: 4-Hydroxy-1H-imidazole-5-carbothioamide
As researchers push the boundaries of synthetic chemistry and drug development—particularly in complex workflows like Hantzsch thiazole syntheses[1]—handling specialized heterocyclic compounds demands rigorous safety and logistical oversight. 4-Hydroxy-1H-imidazole-5-carbothioamide (CAS 71644-33-2) presents unique operational challenges due to its dual functional groups[2].
This master plan provides immediate, step-by-step operational and disposal protocols, grounded in the mechanistic toxicology of the compound, to ensure your laboratory remains a self-validating, incident-free environment.
Physicochemical Profiling & Hazard Assessment
Understanding the physical properties of a compound is the first step in designing a reliable safety protocol. The following data dictates our handling and disposal strategies[3]:
Property
Value / Classification
Causality / Operational Impact
Chemical Formula
C4H5N3OS
Contains Nitrogen and Sulfur; dictates toxic combustion byproducts.
Molecular Weight
143.17 g/mol
Fine powder form; poses inhalation and combustible dust risks.
Settles rapidly in aqueous solutions; requires active agitation.
Boiling Point
509.7°C at 760 mmHg
High thermal stability; requires high-temp incineration for disposal.
Primary Hazards
Skin Corr. 1C, Eye Dam. 1, Repr. 1B
Mandates strict PPE and engineering controls to prevent exposure[4].
Mechanistic Toxicology: The "Why" Behind the Protocol
To foster a culture of safety, laboratory personnel must understand why specific procedures are enforced. The hazards of 4-Hydroxy-1H-imidazole-5-carbothioamide stem directly from its molecular architecture:
Corrosivity and Tissue Damage (The Imidazole Core): Imidazole derivatives act as bases and are highly corrosive to biological tissues[5]. They can rapidly penetrate the lipid bilayer of the skin and eyes, causing severe chemical burns and irreversible ocular damage (Category 1). Furthermore, systemic absorption is linked to reproductive toxicity (Category 1B), meaning it may damage fertility or the unborn child[4].
Combustible Dust Hazard: Like many fine organic powders, aerosolized imidazole derivatives can form explosive mixtures in the air[5]. A simple static discharge from an ungrounded spatula can trigger ignition.
Toxic Thermal Decomposition (The Thioamide Group): Under thermal stress, the carbothioamide group breaks down. Unlike simple hydrocarbons that yield CO₂ and water, this compound decomposes into a lethal cocktail of sulfur oxides (SOx), nitrogen oxides (NOx), hydrogen cyanide (HCN), and carbon monoxide (CO)[5]. This dictates that it must never be disposed of in standard municipal waste or low-temperature incinerators.
Standard Operating Procedure (SOP): Safe Handling
Every interaction with this compound must be a self-validating system, where the failure of one safety measure is caught by another.
Step 1: Personal Protective Equipment (PPE) Verification
Gloves: Don double nitrile gloves. Causality: Imidazoles can permeate standard latex over time. Double gloving ensures that if the outer layer is breached, the inner layer provides a buffer while you safely evacuate the hood.
Body & Face: Wear a fully buttoned, chemical-resistant lab coat and tightly fitting, indirect-vented safety goggles. Face shields are required if handling volumes >50 mL of concentrated solutions.
Step 2: Engineering Controls & Static Mitigation
Fume Hood: All weighing, transfer, and dissolution must occur inside a certified chemical fume hood with a minimum face velocity of 100 fpm[6].
Equipment: Use anti-static weighing boats and grounded, non-sparking spatulas[7]. Causality: This prevents the ignition of localized combustible dust clouds generated during powder transfer.
Comprehensive Disposal Procedures
Proper disposal is critical to environmental compliance and laboratory safety. 4-Hydroxy-1H-imidazole-5-carbothioamide must never be discharged into drains or waterways.
Step 1: Waste Segregation
Do not mix with strong oxidizers, acids, or acid chlorides[6]. Causality: Mixing basic imidazoles with strong acids can cause violent exothermic reactions, potentially rupturing the waste container.
Step 2: Solid Waste Collection
Collect pure powder waste, contaminated weighing paper, and pipette tips in a sealable, airtight High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to basic/corrosive compounds, unlike glass which can shatter if pressure builds.
Step 3: Liquid Waste Collection
Solutions containing the compound must be collected in designated halogen-free or halogenated solvent jugs (depending on the carrier solvent).
Label the container explicitly: "Toxic/Corrosive Waste: Contains 4-Hydroxy-1H-imidazole-5-carbothioamide."
Step 4: Final Disposal Route
Submit a chemical collection request to your Environmental Health and Safety (EH&S) department. The waste must be routed to a licensed hazardous waste contractor for high-temperature incineration equipped with SOx/NOx scrubbers[6].
Emergency Spill Response Protocol
In the event of a spill, immediate and calculated action is required. Follow this validated workflow:
Evacuate & Assess: Secure the area. Determine if the spill is a dry powder or a solution.
Containment (Solid): Gently cover the powder with damp paper towels. Causality: Dampening the powder prevents dust aerosolization and mitigates the combustible dust hazard[6].
Containment (Liquid): Surround and cover the liquid with an inert chemical absorbent ring (e.g., Chemizorb®). Do not use combustible absorbents like sawdust.
Collection: Use non-sparking tools to sweep up the dampened powder or saturated absorbent[7]. Place the material into a heavy-duty hazardous waste bag or HDPE bucket.
Decontamination: Wash the affected surface with copious amounts of water and a mild detergent, collecting the rinse water as hazardous waste.
Fig 1. Spill response and disposal workflow for 4-Hydroxy-1H-imidazole-5-carbothioamide.
First Aid & Medical Emergency
Skin Contact: Immediately remove contaminated clothing. Rinse skin with water/shower for a minimum of 15 minutes[5]. Seek immediate medical attention. Causality: Prolonged contact leads to deep tissue necrosis.
Eye Contact: Flush with water for 15 minutes, removing contact lenses if present and easy to do. Immediately call an ophthalmologist.
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do NOT use mouth-to-mouth resuscitation if the substance was inhaled; use a pocket mask with a one-way valve[5].
Title: Standard Operating Procedure for Imidazole Handling & Disposal
Source: Washington State University (WSU) Environmental Health & Safety
URL: [Link]